trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQRONFFJSUYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695381 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955138-41-7 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate: A Chiral Building Block for Drug Discovery
This in-depth technical guide provides a comprehensive overview of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, a crucial chiral building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, properties, synthesis, and applications, with a focus on the practical aspects relevant to its use in pharmaceutical research.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic bioactive molecules.[1][2][3][4] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is critical for selective interactions with biological targets. The stereochemistry of substituents on the pyrrolidine ring plays a pivotal role in determining pharmacological activity. The trans configuration of substituents at the 3 and 4 positions, as seen in the title compound, offers a distinct spatial orientation compared to its cis counterpart, often leading to different binding affinities and biological responses.
This compound serves as a versatile intermediate for the synthesis of a wide range of complex molecules, including enzyme inhibitors, receptor modulators, and other potential therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom and the methyl ester at the 3-position provide orthogonal handles for further chemical modifications, making it an ideal starting material for multi-step syntheses.
Chemical Identity and Physicochemical Properties
A definitive, universally cited CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. The compound is often synthesized as a specific stereoisomer for a particular research purpose, and as such, it is frequently referenced by its chemical name or the CAS number of its precursor, trans-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid. For reference, the CAS number for the corresponding cis-isomer, cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, is 164916-49-8 .[5]
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in biological systems.
| Property | Value |
| Molecular Formula | C11H20N2O4 |
| Molecular Weight | 244.29 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
| Chirality | Contains two stereocenters, leading to enantiomers |
Stereoselective Synthesis: A Key Methodological Consideration
The synthesis of the trans isomer of Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate with high stereoselectivity is a critical aspect of its utility. Several synthetic strategies have been developed to achieve this, often starting from commercially available precursors. A common approach involves the stereoselective reduction of a pyrrole precursor or the diastereoselective conjugate addition to an unsaturated ester.[6][7][8][9]
Below is a representative, detailed protocol for the synthesis of the trans isomer, adapted from established methodologies.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of a Suitable Pyrrole Precursor This initial step involves the construction of a substituted pyrrole ring that can be stereoselectively hydrogenated. The specific starting materials and reaction conditions will depend on the desired final stereochemistry (e.g., (3R,4S) or (3S,4R)).
Step 2: Stereoselective Hydrogenation The substituted pyrrole from Step 1 is subjected to catalytic hydrogenation. The choice of catalyst (e.g., Rhodium on alumina) and reaction conditions (e.g., solvent, pressure, temperature) are crucial for achieving high diastereoselectivity for the trans product.[9] The directing effect of existing stereocenters on the pyrrole ring guides the hydrogenation to favor the desired isomer.
Step 3: N-Boc Protection and Esterification Following the hydrogenation, the resulting amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc)2O. The carboxylic acid is then esterified to the methyl ester using standard conditions, such as treatment with methanol in the presence of an acid catalyst.
Step 4: Purification The final product is purified by column chromatography on silica gel to isolate the desired trans isomer from any remaining starting materials, reagents, and the minor cis isomer.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional structure of the trans-substituted pyrrolidine core makes it an attractive scaffold for the design of potent and selective therapeutic agents. The distinct spatial relationship between the amino and carboxylate groups in the trans isomer allows for specific interactions with the active sites of enzymes and receptors that may not be possible with the cis isomer.
This building block has been utilized in the synthesis of a variety of biologically active compounds, including:
-
Protease Inhibitors: The defined stereochemistry is crucial for fitting into the active sites of proteases, such as those involved in viral replication or cancer progression.
-
GPCR Modulators: The pyrrolidine scaffold can serve as a template for designing ligands that target G-protein coupled receptors, which are implicated in a wide range of diseases.
-
Antiviral Agents: The unique shape of the trans isomer can be exploited to design inhibitors of viral enzymes, as demonstrated in the development of treatments for human cytomegalovirus (HCMV).[10]
-
Neurotransmitter Reuptake Inhibitors: The pyrrolidine core is a common feature in molecules that modulate the levels of neurotransmitters in the brain, with potential applications in treating neurological and psychiatric disorders.
The ability to synthesize specific stereoisomers of this pyrrolidine derivative is paramount, as the biological activity of the final drug candidate is often highly dependent on its three-dimensional structure.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel drug candidates. Its well-defined stereochemistry and orthogonal protecting groups allow for the construction of complex molecular architectures with precise control over their three-dimensional shape. A thorough understanding of its synthesis, properties, and applications is essential for medicinal chemists seeking to leverage the unique structural features of the pyrrolidine scaffold in the design of next-generation therapeutics. As the demand for stereochemically pure and complex drug molecules continues to grow, the importance of intermediates like this compound in the pharmaceutical industry will undoubtedly increase.
References
-
Smith, A. D., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. PubMed. [Link]
-
Bunnage, M. E., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Research Online at MacEwan. [Link]
-
ChemScene. (n.d.). trans-1-[(tert-Butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid. J&K Scientific. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Yin, F., et al. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]
-
Bogen, S. L., et al. (2003). Design and synthesis of pyrrolidine-5,5'-trans-lactams (5-oxo-hexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 4. Antiviral activity and plasma stability. Journal of Medicinal Chemistry. [Link]
-
Orena, M., et al. (2003). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid. ResearchGate. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Orena, M., et al. (2003). A Stereoselective Approach to Both 3,4- trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]
-
Dounay, A. B., et al. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters. [Link]
-
Dounay, A. B., et al. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate | 164916-49-8 [chemicalbook.com]
- 6. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid [roam.macewan.ca]
- 8. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of pyrrolidine-5,5'-trans-lactams (5-oxo-hexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 4. Antiviral activity and plasma stability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Introduction: The Significance of Substituted Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3] Specifically, 3,4-disubstituted pyrrolidines, such as the title compound, trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, are valuable building blocks for constructing complex molecules with diverse pharmacological activities, including antiviral, anticancer, and central nervous system-modulating properties.[3][4][5]
This guide provides a comprehensive overview of scientifically robust synthetic pathways to access this compound. We will delve into the strategic considerations behind different synthetic routes, explain the underlying reaction mechanisms, and provide detailed experimental protocols. The focus is on stereoselective methods that yield the desired trans isomer, a critical aspect for achieving specific biological activity.
Strategic Approaches to the Pyrrolidine Core
The synthesis of highly functionalized pyrrolidines can be broadly categorized into two main strategies: the functionalization of a pre-existing pyrrolidine ring and the de novo construction of the ring through cyclization reactions.[4][5] For the synthesis of our target molecule, both approaches offer viable pathways, each with its own set of advantages and challenges.
Pathway 1: Stereoselective Functionalization of a Precursor
A common and efficient strategy involves starting with a commercially available, stereochemically defined precursor. In this case, a logical starting point is a derivative of 4-amino-pyrrolidine-3-carboxylic acid. The synthesis can be envisioned as a sequence of protection and esterification steps. A plausible precursor is trans-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid, which is commercially available.[6]
Logical Workflow for Pathway 1
Caption: A straightforward synthesis from a carboxylic acid precursor.
Experimental Protocol: Esterification of trans-4-N-Boc-amino-pyrrolidine-3-carboxylic Acid
-
Reaction Setup: To a solution of trans-4-N-Boc-amino-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.1 M), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the target compound.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous solvent is critical to prevent the hydrolysis of thionyl chloride and the desired methyl ester product.
-
Thionyl Chloride: This reagent reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, activating it for nucleophilic attack by methanol. This is a classic and efficient method for esterification.[7]
-
Sodium Bicarbonate Wash: This step is essential to neutralize the excess acid (HCl and SO₂) generated during the reaction, preventing potential deprotection of the Boc group.
Pathway 2: De Novo Synthesis via Asymmetric Michael Addition
This pathway involves the conjugate addition of a nitromethane to a substituted enoate, followed by reductive cyclization. The stereochemistry is controlled by a chiral organocatalyst.
Logical Workflow for Pathway 2
Caption: De novo synthesis using an asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition
-
Reaction Setup: In a reaction vial, dissolve the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq) and benzoic acid (0.2 eq) in an appropriate solvent like toluene (0.5 M).
-
Addition of Reactants: Add the methyl 4-oxo-2-enoate (1.0 eq) to the solution, followed by nitromethane (3.0 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to isolate the Michael adduct.
Subsequent Reductive Cyclization:
-
Reduction: The resulting γ-nitro ketone is then subjected to a reduction of the ketone and a simultaneous reductive cyclization of the nitro group. This can often be achieved in a single step using catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) in a protic solvent like methanol.
-
Boc Protection: The resulting amino pyrrolidine can then be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the final product.
Causality Behind Experimental Choices:
-
Chiral Organocatalyst: The stereochemical outcome of the Michael addition is dictated by the chiral catalyst, which forms a transient chiral iminium ion with the enoate, directing the nucleophilic attack of the nitromethane from a specific face.
-
Reductive Cyclization: Catalytic hydrogenation is a mild and efficient method for reducing both the nitro group to an amine and facilitating the intramolecular cyclization to form the pyrrolidine ring. The choice of catalyst can influence the stereochemical outcome of the newly formed stereocenters.
Quantitative Data Summary
| Pathway | Key Reaction | Typical Yield (%) | Stereoselectivity (trans:cis) | Key References |
| 1 | Esterification | 85-95 | >99:1 (starting material dependent) | [7] |
| 2 | Asymmetric Michael Addition | 70-90 | up to 95:5 | [8][9] |
| 2 | Reductive Cyclization | 60-80 | Dependent on substrate and conditions | - |
Conclusion and Future Perspectives
The synthesis of this compound can be achieved through multiple effective strategies. The choice of pathway will largely depend on the availability of starting materials, the desired scale of the synthesis, and the need for analog generation. The functionalization of a pre-existing chiral precursor offers a more direct and often higher-yielding route. In contrast, the de novo synthesis via asymmetric Michael addition provides greater flexibility for creating structural diversity.
As the demand for novel therapeutics continues to grow, the development of efficient and stereoselective methods for synthesizing complex building blocks like the title compound will remain a critical area of research. Future efforts will likely focus on further refining catalytic systems to improve efficiency and stereocontrol, as well as exploring novel cyclization strategies to access an even broader range of substituted pyrrolidines.[11][12][13][14]
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Pyrrolidine synthesis via ring contraction of pyridines.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Pyrrolidine - Wikipedia. Wikipedia.
- Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction.
- Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- trans-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid. Sigma-Aldrich.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid | 369623-85-8 [sigmaaldrich.com]
- 7. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Pyrrolidine synthesis [organic-chemistry.org]
A Comprehensive Spectroscopic Guide to trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
An In-Depth Technical Resource for Researchers in Synthetic and Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the use of chiral, conformationally constrained scaffolds is a cornerstone of rational drug design. Among these, the pyrrolidine ring system is of paramount importance, serving as a core structural motif in a multitude of biologically active compounds. trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is a key chiral building block, offering a synthetically versatile platform for the introduction of diverse functionalities. Its defined stereochemistry and orthogonal protecting groups—the tert-butyloxycarbonyl (Boc) group on the amine and the methyl ester on the carboxylic acid—make it an invaluable intermediate for constructing complex molecular architectures.
This technical guide, prepared for researchers, scientists, and drug development professionals, provides a detailed analysis of the essential spectroscopic data required to unambiguously characterize this compound. By integrating insights from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a holistic and self-validating framework for structural confirmation and purity assessment. The causality behind experimental observations is explained to provide not just data, but a deeper understanding of the molecule's structural properties.
Molecular Structure and Conformation
The structural integrity of any synthetic intermediate is the foundation of its utility. For this compound, the key features are the pyrrolidine ring, the trans orientation of the C3-carboxylate and C4-amino substituents, and the presence of the bulky Boc protecting group. This specific stereochemistry influences the ring's conformation and, consequently, its spectral signature.
Caption: 2D representation highlighting the core pyrrolidine ring and key substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.
¹H NMR Analysis
Proton NMR reveals the chemical environment of each hydrogen atom and their spatial relationships through spin-spin coupling. The trans configuration is typically confirmed by the magnitude of the coupling constant between the protons at C3 and C4.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| Boc (C(CH₃)₃) | ~1.45 | s (singlet) | 9H | A strong, sharp singlet indicative of the nine equivalent protons of the tert-butyl group.[1][2] |
| Pyrrolidine Ring CH, CH₂ | 2.90 - 4.20 | m (multiplet) | 7H | A complex region containing signals for the seven protons on the pyrrolidine ring. Specific assignments require 2D NMR, but key protons can be inferred. |
| COOCH₃ | ~3.70 | s (singlet) | 3H | A sharp singlet corresponding to the three equivalent protons of the methyl ester group.[1][2] |
| NH (Boc) | ~5.0 (broad) | br s (broad singlet) | 1H | A broad signal due to quadrupole broadening from the adjacent nitrogen and possible hydrogen exchange. Its chemical shift can be solvent-dependent. |
Causality Behind Assignments:
-
Boc Group: The high electron density and free rotation around the C-C bonds make the nine protons chemically and magnetically equivalent, resulting in a single, un-split signal. Its upfield shift is characteristic of aliphatic protons shielded from electronegative groups.
-
Methyl Ester: The proximity to the electronegative oxygen atoms of the ester carbonyl and ether linkage deshields these protons, shifting them downfield relative to standard alkanes.[2]
-
Pyrrolidine Ring Protons: These protons reside in a complex region due to overlapping signals and coupling between adjacent non-equivalent protons. The protons on carbons attached to nitrogen (C2 and C5) are generally found further downfield than the others. The protons at C3 and C4 are deshielded by their respective electron-withdrawing substituents. The trans relationship between H3 and H4 typically results in a smaller coupling constant (J-value) compared to a cis arrangement.
¹³C NMR Analysis
Carbon NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single sharp line, making it straightforward to count the number of distinct carbon environments.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Key Insights |
| C=O (Ester) | ~172-175 | The most downfield signal, characteristic of an ester carbonyl carbon.[2] |
| C=O (Boc) | ~155 | Characteristic chemical shift for a carbamate carbonyl carbon.[2] |
| C(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the Boc group, significantly deshielded by the adjacent oxygen.[2] |
| Pyrrolidine Ring CH, CH₂ | ~40-60 | Carbons of the pyrrolidine ring. C2 and C5 (adjacent to N) and C3/C4 (adjacent to substituents) will have distinct shifts in this region. |
| OCH₃ (Ester) | ~52 | The methyl carbon of the ester, deshielded by the attached oxygen.[2] |
| C(CH₃)₃ (Boc) | ~28.5 | The three equivalent methyl carbons of the Boc group, appearing as a strong signal in the aliphatic region.[2] |
Causality Behind Assignments:
-
Carbonyl Carbons: The C=O carbons are the most deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen and the resonance contribution of the second oxygen, placing them far downfield.
-
Boc Quaternary Carbon: This carbon is bonded to three methyl groups and an oxygen atom. The direct attachment to the electronegative oxygen causes a significant downfield shift.
-
Pyrrolidine Carbons: The chemical shifts are influenced by their substitution and proximity to the nitrogen atom. Carbons directly bonded to nitrogen (C2, C5) are more deshielded than a typical alkane carbon.
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for acquiring high-quality NMR spectra.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for rapidly identifying the presence of key functional groups.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group Origin |
| N-H Stretch | ~3300-3400 | Amine (carbamate) |
| C-H Stretch (sp³) | ~2850-3000 | Pyrrolidine ring, Boc, and Methyl ester |
| C=O Stretch (Ester) | ~1735-1750 | Methyl ester carbonyl[4] |
| C=O Stretch (Carbamate) | ~1680-1700 | Boc protecting group carbonyl[1] |
| N-H Bend | ~1510-1540 | Amine (carbamate) |
| C-O Stretch | ~1160-1250 | Ester and Carbamate C-O bonds |
Trustworthiness Through Self-Validation: The IR spectrum provides a quick and reliable confirmation of the molecular backbone. The presence of two distinct C=O stretching bands is a critical diagnostic feature, confirming the existence of both the ester and the carbamate functionalities.[1] The N-H stretch further validates the Boc-protected amine. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the absence of the corresponding carboxylic acid or alcohol impurities.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the crystal.
-
Background Scan: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern upon ionization. For this molecule (C₁₁H₂₀N₂O₄), the expected molecular weight is 244.29 g/mol .
Expected Observations (using Electrospray Ionization, ESI):
-
Molecular Ion Peak: In positive ion mode, the most prominent peak will likely be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 245.3. A sodium adduct, [M+Na]⁺, at m/z ~267.3 may also be observed.
Key Fragmentation Pathways: The Boc group exhibits highly characteristic fragmentation patterns, which serve as a diagnostic signature.
-
Loss of Isobutylene: A primary fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 Da), resulting in a fragment ion at [M+H - 56]⁺ .[5][6]
-
Loss of the Boc Group: Cleavage of the entire Boc group (C₅H₉O₂, 101 Da) can occur, leading to a fragment at [M+H - 101]⁺ .
-
Loss of tert-Butyl Cation: Formation of a stable tert-butyl cation ([C₄H₉]⁺, m/z 57) is very common.
Sources
- 1. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
An In-Depth Technical Guide to the Solubility of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, a key building block in modern drug discovery.[1][2] Intended for researchers, scientists, and drug development professionals, this document will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the expected solubility profile of this compound in a range of common organic solvents. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for efficient exploration of pharmacophore space.[2] Understanding the solubility of its derivatives is paramount for successful synthesis, purification, and formulation of novel therapeutic agents.[3][4]
The Crucial Role of Solubility in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage failures. The bioavailability of an orally administered drug is intrinsically linked to its solubility and permeability.[5] Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise but a critical step in de-risking a drug development program.[3][6] The choice of solvent impacts everything from reaction kinetics and yield in synthesis to the stability and efficacy of the final drug product.[3][7] This guide will equip you with the foundational knowledge and practical methodologies to accurately assess and interpret the solubility of this compound.
Theoretical Framework: What Governs Solubility?
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[4] The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play include:
-
Van der Waals forces: Weak, transient attractions between molecules.
-
Dipole-dipole interactions: Attractive forces between polar molecules.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).
The structure of this compound features several functional groups that will dictate its solubility profile:
-
A Boc-protecting group: This bulky, nonpolar group contributes to lipophilicity.
-
A secondary amine within the pyrrolidine ring: This group can act as a hydrogen bond acceptor.
-
A methyl ester: This group contains a polar carbonyl group and can act as a hydrogen bond acceptor.
-
An N-H group: This can act as a hydrogen bond donor.
The interplay of these groups will determine how the molecule interacts with different solvents. For instance, in polar aprotic solvents like dimethylformamide (DMF), the dipole-dipole interactions will be significant.[7] In protic solvents like alcohols, hydrogen bonding will play a crucial role.
Experimental Determination of Solubility: The Gold Standard Shake-Flask Method
While various methods exist for determining solubility, the saturation shake-flask (SSF) method is widely regarded as the "gold standard" due to its reliability and ability to achieve true thermodynamic equilibrium.[5][8] The following protocol outlines the steps for determining the solubility of this compound.
Experimental Workflow
Caption: Experimental workflow for solubility determination using the shake-flask method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[8]
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).[9]
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[5] It is advisable to sample at intermediate time points to confirm that equilibrium has been reached.[5]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[5] Care must be taken to avoid temperature changes during this step, which could alter the solubility.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Expected Solubility Profile in Common Organic Solvents
While experimental determination is essential for precise values, we can predict the general solubility trends of this compound based on its structure and the properties of common organic solvents.
| Solvent | Class | Polarity | Hydrogen Bonding | Expected Solubility | Rationale |
| Dichloromethane (DCM) | Chlorinated | Nonpolar | Acceptor | High | The compound's mix of polar and nonpolar features should allow for good interaction with this moderately polar solvent. |
| Ethyl Acetate (EtOAc) | Ester | Polar Aprotic | Acceptor | High | The ester functionality of the solvent can interact favorably with the polar groups of the solute. |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Acceptor | High | The ether oxygen can act as a hydrogen bond acceptor for the N-H group of the solute. |
| Acetonitrile (ACN) | Nitrile | Polar Aprotic | Acceptor | Moderate to High | A polar aprotic solvent that can engage in dipole-dipole interactions. |
| Methanol (MeOH) | Alcohol | Polar Protic | Donor & Acceptor | Moderate to High | Can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |
| Ethanol (EtOH) | Alcohol | Polar Protic | Donor & Acceptor | Moderate | Similar to methanol, but slightly less polar. |
| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic | Acceptor | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.[7] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Acceptor | High | Another highly polar aprotic solvent with strong solvating capabilities. A related compound showed good solubility in DMSO.[10] |
| Toluene | Aromatic Hydrocarbon | Nonpolar | None | Low to Moderate | The nonpolar nature of toluene will primarily interact with the Boc group and the hydrocarbon backbone. |
| Hexanes | Aliphatic Hydrocarbon | Nonpolar | None | Low | The highly nonpolar nature of hexanes will not effectively solvate the polar functional groups of the molecule. |
| Water | - | Highly Polar | Donor & Acceptor | Low | The bulky, nonpolar Boc group will likely limit aqueous solubility. |
Molecular Interactions and Solubility
The following diagram illustrates the key structural features of this compound and the potential intermolecular interactions that govern its solubility.
Caption: Key structural features and potential intermolecular interactions of the title compound.
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in drug discovery and development.[1] This guide has provided a theoretical framework, a robust experimental protocol, and a predictive analysis of its solubility in a range of common organic solvents. By applying the principles and methodologies outlined herein, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately contributing to the successful advancement of new therapeutic agents.[3][11]
References
- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
- Rita Szolláth, et al. (2025, October). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Unknown. (2026, January 2). What Factors Are Taken Into Consideration When Selecting a Solvent?.
- Unknown. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- Unknown. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
- ResearchGate. (2025, August 5). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice.
- MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- Slideshare. solubility experimental methods.pptx.
- Chem-Impex. Boc-(+/-)-trans-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid.
- Unknown. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Guidechem. What is the synthesis method of (R)-3-(Boc-amino)pyrrolidine?.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate molecular structure and stereochemistry
An In-depth Technical Guide: trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional character and its presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a key chiral building block: this compound. We delve into the critical aspects of its molecular structure, stereochemical complexity, and the strategic importance of the Boc-protecting group. This document details a representative synthetic protocol, explaining the rationale behind key experimental steps, and outlines rigorous analytical methods for structural confirmation and stereochemical verification, including NMR spectroscopy and chiral HPLC. By synthesizing field-proven insights with foundational chemical principles, this guide serves as an essential resource for scientists leveraging this versatile intermediate in the design and synthesis of next-generation therapeutics.
Molecular Structure and Stereochemical Landscape
The utility of this compound as a synthetic building block is intrinsically linked to its well-defined three-dimensional architecture. Understanding its structural nuances is paramount for its effective application.
Core Structure and Chirality
The molecule is built upon a five-membered saturated nitrogen heterocycle—the pyrrolidine ring. It is substituted at two adjacent positions:
-
C3 Position: A methyl carboxylate (-COOCH₃) group.
-
C4 Position: A tert-butyloxycarbonyl (Boc) protected amino (-NHBoc) group.
Crucially, the molecule possesses two stereocenters at the C3 and C4 positions. The "trans" designation in its name signifies that the methyl carboxylate and the N-Boc-amino groups are located on opposite faces of the pyrrolidine ring. This relative stereochemistry gives rise to a pair of enantiomers: (3S,4R)-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate and its mirror image, the (3R,4S) enantiomer.
Conformational Considerations: The Pyrrolidine Pucker
Unlike aromatic rings, the sp³-hybridized pyrrolidine ring is not planar. It adopts puckered conformations, typically described as "envelope" or "twist" forms, to minimize steric and torsional strain. The energetic preference for a specific pucker is heavily influenced by the nature and orientation of its substituents.[1] The bulky Boc group and the methyl ester in a trans configuration lock the ring into a conformation that projects these functional groups in well-defined vectors, a critical feature for rational drug design where precise interaction with a biological target is required.
The Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is not merely a passive component; it is a strategic tool in synthesis.[3] Its presence is essential for several reasons:
-
Deactivation of the Amine: The electron-withdrawing nature of the Boc group suppresses the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in undesired side reactions during subsequent synthetic transformations.
-
Enhanced Solubility: The lipophilic tert-butyl group often improves the solubility of the intermediate in common organic solvents used for reaction and purification.
-
Stereochemical Control: The steric bulk of the Boc group can influence the stereochemical outcome of reactions at adjacent centers, acting as a directing group.
-
Facile Deprotection: The Boc group is robust under many reaction conditions but can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the free amine for further functionalization.[4]
Caption: Molecular structure of the (3S,4R) enantiomer.
Synthesis and Purification
The synthesis of stereochemically pure pyrrolidines is a cornerstone of modern organic chemistry. Asymmetric synthesis, often employing cycloaddition reactions or starting from the chiral pool, is the preferred approach to access enantiomerically pure forms of the title compound.
Synthetic Strategy: 1,3-Dipolar Cycloaddition
A powerful and convergent method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[1][5] This approach builds the core scaffold and installs the required substituents with stereochemical control in a single key step.
Experimental Protocol: Asymmetric Synthesis
The following protocol is a representative example of an asymmetric synthesis. The choice of a chiral ligand is critical for inducing high enantioselectivity.
Step 1: In situ generation of the Azomethine Ylide
-
To a flame-dried, argon-purged reaction vessel, add methyl glycinate (1.0 equiv) and a suitable aldehyde (e.g., benzaldehyde, 1.0 equiv) in anhydrous toluene (0.2 M).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water and form the corresponding imine.
-
Cool the reaction to room temperature.
Step 2: Chiral Catalyst Preparation
-
In a separate dry flask, add a silver salt catalyst (e.g., AgOAc, 0.05 equiv) and a chiral phosphine ligand (e.g., (R)-BINAP, 0.055 equiv).
-
Stir the mixture in anhydrous toluene for 30 minutes at room temperature to form the active chiral catalyst complex.
Step 3: Asymmetric [3+2] Cycloaddition
-
To the flask containing the chiral catalyst, add methyl acrylate (1.2 equiv).
-
Cool the mixture to 0°C and add the pre-formed imine solution from Step 1 dropwise over 1 hour.
-
Allow the reaction to stir at 0°C for 24-48 hours, monitoring progress by TLC or LC-MS.
Step 4: N-Boc Protection and Workup
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude residue in dichloromethane (DCM, 0.2 M). Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and triethylamine (2.0 equiv).
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine fractions containing the desired product and remove the solvent under reduced pressure to yield the pure this compound.
Caption: General workflow for the synthesis and purification.
Analytical Characterization
Rigorous characterization is non-negotiable to confirm the identity, purity, and stereochemistry of the final product. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the title compound. While exact values may vary based on the solvent and instrument, these serve as a reliable reference.[6]
| Technique | Parameter | Expected Value / Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~4.2-4.5 ppm | Proton at C4 (adjacent to -NHBoc) |
| ~3.7 ppm | Methyl ester protons (-OCH₃) | ||
| ~3.2-3.8 ppm | Protons at C3 and C5 | ||
| ~2.0-2.4 ppm | Protons at C2 | ||
| ~1.45 ppm | tert-Butyl protons (-C(CH₃)₃) | ||
| Coupling (J) | J₃,₄ ≈ 4-6 Hz | The small coupling constant between H3 and H4 is characteristic of a trans relationship. | |
| ¹³C NMR | Chemical Shift (δ) | ~172 ppm | Carboxylate Carbonyl (C=O) |
| ~155 ppm | Carbamate Carbonyl (Boc C=O) | ||
| ~80 ppm | Quaternary Carbon of Boc group | ||
| ~52 ppm | Methyl ester Carbon (-OCH₃) | ||
| ~45-55 ppm | C3, C4, C5 | ||
| ~35-40 ppm | C2 | ||
| ~28 ppm | Methyl Carbons of Boc group | ||
| HRMS | [M+H]⁺ | Calculated: 245.1447 | Confirms the elemental composition (C₁₁H₂₁N₂O₄). |
| IR | Wavenumber (cm⁻¹) | ~3350 cm⁻¹ | N-H stretch (carbamate) |
| ~1740 cm⁻¹ | C=O stretch (ester) | ||
| ~1690 cm⁻¹ | C=O stretch (carbamate) |
Chiral Separation and Analysis
For products synthesized as a racemic mixture or when enantiomeric excess (ee) must be determined, chiral chromatography is essential.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H or Chiralpak® AD-H) are highly effective for this class of compounds.[7]
-
Mobile Phase: An isocratic mobile phase of n-Hexane and Isopropanol (IPA) is typically used. A common starting point is 90:10 (Hexane:IPA). A small amount of an additive like trifluoroacetic acid (TFA) may be required to improve peak shape.[7]
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase.
-
Injection and Detection: Inject 5-10 µL onto the column. Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 210-220 nm).
-
Analysis: The two enantiomers will elute at different retention times (t_R1 and t_R2). The enantiomeric excess can be calculated from the integrated peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100.
Caption: Principle of enantiomer separation by chiral HPLC.
Applications in Medicinal Chemistry
This compound is more than an intermediate; it is a versatile scaffold for accessing novel chemical space. Its constrained nature makes it a valuable β-amino acid mimic, a class of compounds known for forming stable secondary structures in peptides and for their biological activity.
-
Scaffold for Focused Libraries: The two functional handles—the amine (after deprotection) and the ester—can be orthogonally functionalized. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Kinase Inhibitors: The pyrrolidine core can serve as a rigid scaffold to orient functional groups that interact with the hinge region or other key pockets of protein kinases.[8]
-
GPCR Ligands: It has been incorporated into ligands targeting G-protein coupled receptors, such as the melanocortin-4 receptor (MC4R), where the stereochemistry is critical for potent and selective binding.[9]
-
Peptide Mimetics: The defined trans-substitution pattern mimics a peptide turn, making it a useful component in the design of peptidomimetics with enhanced stability and bioavailability.[10]
Conclusion
This compound is a high-value chiral building block whose utility is rooted in its precise stereochemical and conformational properties. The strategic placement of the trans-oriented amino and carboxylate groups, combined with the indispensable role of the Boc protecting group, provides a robust platform for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, purification, and rigorous analytical characterization is fundamental for any researcher aiming to leverage this powerful tool in the pursuit of innovative drug discovery.
References
- BenchChem. (2025).
- PMC, NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Chem-Impex. Boc-(+/-)-trans-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid.
- PubMed. (2007). Mixed-sequence pyrrolidine-amide oligonucleotide mimics: Boc(Z) synthesis and DNA/RNA binding properties.
- EvitaChem. Buy 6-(1-Boc-3-pyrrolidinyl)quinoline (EVT-13822505).
- ACS Publications.
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- ResearchGate. (2025). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubMed. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor.
- PMC, NIH. (2016). Crystal structure of methyl 3′-benzamido-4′-(4-methoxyphenyl)
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- CORE.
- PMC, NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ResearchGate. (2025). Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl)
- ACS Publications. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide.
- PMC, NIH. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
- Open Research@CSIR-NIScPR.
- BenchChem. Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)
- PMC, NIH. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
- PharmaBlock.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Buy 6-(1-Boc-3-pyrrolidinyl)quinoline (EVT-13822505) [evitachem.com]
- 4. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
The Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Pyrrolidine Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and active pharmaceutical ingredients (APIs).[1][2][3] Its synthesis, particularly with complex substitution patterns, necessitates a robust and strategic use of protecting groups to control reactivity and stereochemistry. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its unique combination of stability, ease of installation and removal, and its ability to influence reaction outcomes.[4][5][6] This technical guide provides an in-depth analysis of the multifaceted role of the Boc protecting group in modern pyrrolidine synthesis. We will explore the causality behind its selection, detail field-proven experimental protocols, and illustrate its strategic application through mechanistic diagrams and workflow visualizations.
Introduction: The Need for Controlled Synthesis
The synthesis of functionalized pyrrolidines is a cornerstone of modern drug discovery.[1][7] However, the nucleophilic and basic nature of the pyrrolidine nitrogen often interferes with synthetic transformations planned for other parts of the molecule.[5][8] Therefore, temporary masking or "protection" of this amine is a critical first step in any multi-step synthesis.[9][10][11] An ideal protecting group must be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions.
-
Easy to remove selectively in high yield under mild conditions that do not affect other functional groups.[11]
The Boc group fulfills these criteria exceptionally well, making it one of the most common amine protecting groups in organic chemistry.[12]
The Boc Group: Properties and Advantages
The Boc group (tert-butyloxycarbonyl) is a carbamate that effectively masks the reactivity of the pyrrolidine nitrogen.[5][13][14] Its efficacy stems from several key properties:
-
Steric Bulk: The large tert-butyl group provides significant steric hindrance, which can direct the stereochemical outcome of subsequent reactions at adjacent positions.
-
Electronic Effect: The carbamate functionality withdraws electron density from the nitrogen, significantly reducing its nucleophilicity and basicity.[14]
-
Acid Lability: The Boc group is readily cleaved under specific acidic conditions, a process that is mechanically distinct from the removal of many other protecting groups.[4][13][15]
-
Orthogonality: It is stable to basic, nucleophilic, and reductive conditions, making it compatible with other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[5][8][13][16] This orthogonality is crucial for complex, multi-step syntheses.[13][16][17]
Core Synthetic Methodologies
N-Boc Protection of Pyrrolidine
The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[5][12][14] The reaction proceeds via a straightforward nucleophilic acyl substitution.
Mechanism of Boc Protection: The lone pair of the pyrrolidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride.[13][14] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[14][18]
Caption: Mechanism of N-Boc Protection.
Experimental Protocol: N-Boc Protection of Pyrrolidine [2]
-
Setup: To a round-bottom flask charged with pyrrolidine (1.0 eq) and a suitable solvent (e.g., Dichloromethane (DCM) or a THF/water mixture), add a base such as triethylamine (Et₃N, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq).[8][12] Cool the mixture to 0 °C in an ice bath.
-
Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent and add it dropwise to the stirred pyrrolidine solution.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[14][19]
-
Work-up: Once the reaction is complete, dilute the mixture with the organic solvent. Wash sequentially with a weak acid (e.g., 1 M HCl or 10% citric acid solution), water, and brine.[2][14]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-pyrrolidine, which is often pure enough for subsequent steps.[14]
| Reagent/Solvent | Base (eq) | Temp. | Time (h) | Typical Yield | Reference |
| Boc₂O / DCM | Et₃N (1.2) | RT | 1-4 | >95% | |
| Boc₂O / THF/H₂O | NaHCO₃ (2.0) | RT | 2-6 | >95% | |
| Boc₂O / Acetonitrile | DMAP (cat.) | RT | 1-3 | >90% |
Table 1: Common Conditions for N-Boc Protection of Amines.
Boc Deprotection
The removal of the Boc group is its defining feature. It is reliably cleaved under acidic conditions, which proceed via a mechanism that generates a stable tert-butyl cation.[4][13][15]
Mechanism of Acid-Catalyzed Boc Deprotection: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) or HCl.[4][6][15] This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][15] The carbamic acid rapidly decarboxylates to release carbon dioxide gas and the free amine, which is then protonated by the acid to form an ammonium salt.[4][15]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocol: Boc Deprotection with TFA/DCM [6]
-
Setup: Dissolve the N-Boc-pyrrolidine substrate (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Caution: Gas evolution (CO₂) occurs. Ensure the system is not closed.[4][15][18]
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: The resulting product is typically the pyrrolidinium TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to afford the free pyrrolidine.[6]
| Reagent/Method | Solvent | Temp. | Time (h) | Comments | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 0.5-2 | Volatile and corrosive; effective and common. | |
| HCl (4M solution) | 1,4-Dioxane | RT | 1-4 | Provides the HCl salt directly. | |
| Trimethylsilyl iodide (TMSI) | Acetonitrile / Methanol | RT | 0.5-2 | Mild conditions for sensitive substrates.[20] |
Table 2: Common Conditions for Boc Deprotection.
Strategic Applications in Pyrrolidine Synthesis
Beyond simply masking the amine, the Boc group is a powerful tool for directing the course of a synthesis.
The Boc Group in Asymmetric Synthesis
The steric bulk of the Boc group is instrumental in controlling stereochemistry. In the asymmetric lithiation of N-Boc-pyrrolidine, pioneered by Beak, the complexation of s-BuLi with a chiral ligand like (-)-sparteine allows for enantioselective deprotonation at the α-position. The bulky Boc group helps to lock the conformation, leading to high stereocontrol in subsequent reactions with electrophiles.[21]
Role in Ring Construction
The Boc group is frequently employed in the construction of the pyrrolidine ring itself. For example, in palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with imines, N-Boc protected imines often provide excellent yields and high enantioselectivity, serving as superior substrates for forming the pyrrolidine core.[22]
Functionalization of the Pyrrolidine Ring
N-Boc-pyrrolidine derivatives are key intermediates for introducing further functionality onto the heterocyclic ring. For instance, direct C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been achieved with high enantio- and diastereoselectivity using dirhodium catalysts, providing a powerful route to highly substituted pyrrolidines.[23]
Troubleshooting and Advanced Insights
-
Incomplete Deprotection: This is often due to insufficient acid strength, steric hindrance around the Boc group, or the presence of electron-withdrawing groups that destabilize the tert-butyl cation intermediate.[19] Increasing the acid concentration, reaction time, or temperature can often resolve this issue.[19]
-
Side Reactions: The intermediate tert-butyl cation is a reactive electrophile.[4] It can alkylate nucleophilic sites on the substrate, such as electron-rich aromatic rings or thiols.[24] The addition of a scavenger, like anisole or thioanisole, can trap the cation and prevent these side reactions.[5][20]
Caption: A typical workflow in pyrrolidine synthesis.
Conclusion
The Boc protecting group is far more than a simple placeholder in pyrrolidine synthesis. Its well-understood reactivity, stability, and steric properties make it an active and strategic participant in constructing complex molecular architectures. From ensuring chemoselectivity in multi-step sequences to directing the stereochemical outcome of key bond-forming reactions, the Boc group is an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its application and the underlying mechanisms is essential for the efficient and elegant synthesis of novel pyrrolidine-based therapeutics.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. J Org Chem. 2010 Dec 3;75(23):8136-44. Available at: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
-
National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J Org Chem. 2020 Apr 3; 85(7): 4923–4930. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
-
ChemEurope.com. Di-tert-butyl dicarbonate. Available at: [Link]
-
Synfacts. α-Functionalization of Pyrrolidines to Access Spirocyclic Proline Derivatives. 2024; 20(08): 0841. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Available at: [Link]
-
ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. J. Org. Chem. 2000, 65, 24, 8415–8420. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ACS Publications. Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. J. Am. Chem. Soc. 2020, 142, 31, 13531–13539. Available at: [Link]
-
ACS Publications. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chem. Rev. 2023, 123, 7, 3501–3551. Available at: [Link]
-
Organic Chemistry Portal. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Available at: [Link]
-
Wiley-VCH. Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Available at: [Link]
-
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules 2023, 28(5), 2334. Available at: [Link]
-
PDF Download. GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chem Rev. 2023 Apr 12; 123(7): 3501–3551. Available at: [Link]
-
LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Greene's Protective Groups in Organic Synthesis. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z) 377, 13 (2019). Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. J Pept Sci. 2000 Jan;6(1):1-26. Available at: [Link]
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Di-tert-butyl_dicarbonate [chemeurope.com]
- 9. Wiley-VCH - Greene's Protective Groups in Organic Synthesis, 2 Volume Set [wiley-vch.de]
- 10. download.e-bookshelf.de [download.e-bookshelf.de]
- 11. researchgate.net [researchgate.net]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
A Technical Guide to the-Mechanism of Action of Pyrrolidine-Based Compounds in Biological Systems
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its significance stems from its unique three-dimensional structure conferred by sp³-hybridized carbons, which allows for extensive exploration of pharmacophore space and stereochemical diversity.[2][3] This guide provides an in-depth technical analysis of the core mechanisms through which pyrrolidine-containing compounds exert their biological effects. We will explore their roles as enzyme inhibitors and receptor modulators, detail the experimental protocols required to validate these mechanisms, and present a logical workflow for characterizing novel compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile pyrrolidine scaffold in their therapeutic programs.
The Privileged Pyrrolidine Scaffold: A Structural Advantage
Unlike flat, aromatic systems, the saturated pyrrolidine ring is non-planar, adopting various "puckered" conformations. This inherent three-dimensionality is a key advantage in drug design, enabling compounds to make more specific and complex interactions with the intricate surfaces of biological targets like enzymes and receptors.[1] The presence of up to four stereogenic carbons allows for the generation of a large number of stereoisomers, each with potentially distinct biological profiles and binding modes.[2][4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, or its N-H group can serve as a hydrogen bond donor, further enhancing its ability to anchor within a target's binding pocket.[5] These features collectively contribute to the pyrrolidine motif's success in yielding potent and selective therapeutic agents across a wide range of diseases, including diabetes, hypertension, cancer, and neurological disorders.[6][7]
Core Mechanisms of Action
Pyrrolidine-based compounds achieve their therapeutic effects through diverse mechanisms. This section will focus on two of the most prominent: enzyme inhibition and receptor modulation, using well-established drug classes as illustrative examples.
Enzyme Inhibition: The Case of Dipeptidyl Peptidase-4 (DPP-4)
A prime example of pyrrolidine-based enzyme inhibition is the class of drugs known as gliptins, used for the treatment of type 2 diabetes.[8] These agents target Dipeptidyl Peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[11][12]
Mechanism: Many pyrrolidine-containing DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, are substrate-like inhibitors.[8] The pyrrolidine ring mimics the proline residue of natural DPP-4 substrates. A key feature of these inhibitors is often a nitrile (-C≡N) group, which forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[5] This interaction effectively blocks the enzyme from processing its natural substrates.
The signaling pathway initiated by DPP-4 inhibition is outlined below:
Caption: Signaling pathway of DPP-4 inhibitors.
Quantitative Data: The potency of enzyme inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀). Below is a table comparing the IC₅₀ values for several pyrrolidine-based DPP-4 inhibitors.
| Compound | Target | IC₅₀ (nM) | Reference |
| Vildagliptin | DPP-4 | ~11.32 | [7] |
| Saxagliptin | DPP-4 | ~0.5 | [8] |
| Anagliptin | DPP-4 | ~3.8 | N/A |
Receptor Modulation: Nicotinic Acetylcholine Receptors (nAChRs)
The pyrrolidine core is fundamental to the activity of nicotine and its analogs, which act as modulators of nicotinic acetylcholine receptors (nAChRs).[13] These ligand-gated ion channels are widely expressed in the central nervous system and are implicated in cognitive function, reward, and addiction.[14] Pyrrolidine-based compounds can act as agonists (activating the receptor), partial agonists, or allosteric modulators that enhance or inhibit the receptor's response to the endogenous ligand, acetylcholine.[15][16]
Mechanism: The N-methylpyrrolidine moiety of nicotine is crucial for its interaction with the orthosteric binding site of nAChRs, located at the interface between subunits.[14] The protonated nitrogen of the pyrrolidine ring forms a critical cation-π interaction with a tryptophan residue in the receptor's "aromatic box," a key component of the binding site. The three-dimensional shape of the pyrrolidine ring allows it to fit snugly into this pocket, and modifications to the ring can drastically alter a compound's affinity and efficacy, shifting it from a full agonist to a partial agonist or even an antagonist.[13] This modulation of ion channel activity directly impacts neuronal excitability.
Experimental Validation: A Practical Guide
Elucidating the mechanism of action (MoA) requires a suite of validated assays to confirm target engagement and measure downstream cellular effects.[17][18][19] This section provides self-validating protocols for key experiments.
Target Engagement Assays
The first step in MoA validation is to confirm that the compound physically interacts with its intended target in a biological context.
Causality: This biochemical assay is the foundational method to quantify a compound's ability to inhibit a purified enzyme.[20][21] By measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor, we can determine its IC₅₀ value, a primary measure of potency.[22]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme (e.g., recombinant human DPP-4) in an appropriate assay buffer.
-
Prepare a stock solution of the enzyme's substrate (e.g., a fluorogenic peptide like Gly-Pro-AMC).
-
Prepare a serial dilution of the pyrrolidine-based test compound, typically from 100 µM to 0.1 nM, in the assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
-
Assay Execution (96-well plate format):
-
To each well, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[22]
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time (kinetic read) for 15-60 minutes.
-
-
Data Analysis and Validation:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the kinetic curve.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Validation: The "no enzyme" control should show no signal, confirming the signal is enzyme-dependent. The positive control (a known inhibitor) should yield its expected IC₅₀ value.
-
Causality: CETSA is a powerful biophysical assay that confirms target engagement within intact cells or cell lysates.[23][24] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[25][26] This thermal stabilization provides direct evidence of a physical interaction in a physiological context.[27]
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., a human cell line endogenously expressing the target) to ~80% confluency.
-
Treat the cells with either the test compound at a desired concentration (e.g., 10x the cellular IC₅₀) or vehicle control for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[25]
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification and Validation:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples.
-
Validation: A successful experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization and target engagement. No shift suggests a lack of direct binding under these conditions.
-
Functional Assays
These assays measure the biological consequences of target engagement.
Causality: This assay quantifies the affinity of a compound for a specific receptor.[28][29] It is typically performed as a competitive binding experiment where the test compound competes with a radiolabeled or fluorescently labeled ligand of known high affinity for the receptor.[30][31] The results yield an IC₅₀ value, which can be converted to an inhibition constant (Ki) to reflect the compound's binding affinity.[32]
Methodology:
-
Reagent Preparation:
-
Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., nAChRs).
-
Select a suitable radioligand (e.g., [³H]-Epibatidine for nAChRs) with high affinity and specificity.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Execution:
-
In a multi-well filter plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its dissociation constant, Kd), and the various concentrations of the test compound.
-
Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through the filter plate, which traps the membranes.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis and Validation:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a competition binding equation to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Validation: Specific binding should account for >80% of total binding. The known competitor should fully displace the radioligand.
-
Case Study Workflow: Characterizing a Novel Pyrrolidine Compound
This workflow illustrates the logical progression from initial discovery to MoA confirmation for a hypothetical novel pyrrolidine-based compound, "Pyrrolidinostat-X," designed to inhibit a target enzyme.
Caption: Logical workflow for MoA elucidation.
Conclusion and Future Directions
The pyrrolidine scaffold remains a cornerstone of modern drug discovery due to its unparalleled structural and chemical versatility.[3][6] The mechanisms of action for pyrrolidine-based compounds are diverse, ranging from precise enzyme inhibition to nuanced receptor modulation. A rigorous, multi-faceted experimental approach, combining biochemical potency assays with cellular target engagement and functional readouts, is essential for accurately defining a compound's MoA. Understanding these mechanisms not only validates a compound's therapeutic potential but also guides future optimization efforts to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to safer and more effective medicines.
References
-
Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Retrieved from [Link]
-
Poyraz, B., Acar, Ç., & Yılmaz, F. F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246607. [Link]
-
Akhtar, M. N., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1301, 137350. [Link]
-
Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]
-
Zitzmann-Kolbe, S., et al. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 552, 23-37. [Link]
-
Reinhard, F. B. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(21), e4211. [Link]
-
Bavo, F., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles. AIR Unimi. Retrieved from [Link]
-
Poyraz, B., Acar, Ç., & Yılmaz, F. F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Retrieved from [Link]
-
Papke, R. L., et al. (2018). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics, 366(2), 263–274. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. MilliporeSigma. Retrieved from [Link]
-
Zitzmann-Kolbe, S., et al. (2008). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]
-
Dispendix. (n.d.). The Importance of Assays in Drug Discovery and Development. Dispendix. Retrieved from [Link]
-
Wang, Q., et al. (2020). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 25(11), 2530. [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2135–2144. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Mtoz Biolabs. Retrieved from [Link]
-
Poyraz, B., et al. (2023). Pyrrolidine-based marketed drugs. ResearchGate. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. cetsa.com. Retrieved from [Link]
-
F-S., G., et al. (2021). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 26(16), 4983. [Link]
-
Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery. Retrieved from [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16355–16387. [Link]
-
Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Retrieved from [Link]
-
Al-masri, I. M., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 27(11), 3616. [Link]
-
Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 513–547. [Link]
-
Gotti, C., et al. (2018). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 19(11), 3326. [Link]
-
Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Retrieved from [Link]
-
My Endo Consult. (n.d.). DPP4 Inhibitor Mechanism of Action. My Endo Consult. Retrieved from [Link]
-
He, H., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Retrieved from [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(9), 1737. [Link]
-
Yasgar, A., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Daly, J. W. (2007). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 27(6), 749–771. [Link]
-
Al-Azzam, S., et al. (2023). Mechanism of Action of DPP-4 Inhibitors-New Insights. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 12. researchgate.net [researchgate.net]
- 13. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dispendix.com [dispendix.com]
- 18. nuvisan.com [nuvisan.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. blog.biobide.com [blog.biobide.com]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. CETSA [cetsa.org]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 30. merckmillipore.com [merckmillipore.com]
- 31. researchgate.net [researchgate.net]
- 32. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Utility of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in the design of novel therapeutics. Its prevalence in FDA-approved drugs underscores its importance as a "privileged scaffold"[1]. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets[1]. Furthermore, the stereogenic centers inherent to substituted pyrrolidines provide a framework for creating intricate and specific molecular architectures, which is paramount in modern drug design[1][2].
Among the vast array of pyrrolidine-based building blocks, trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS No. 955138-41-7) has emerged as a particularly valuable synthon. This guide provides a comprehensive overview of its commercial availability, synthesis, and strategic applications, offering insights for researchers and professionals in drug development.
Commercial Availability and Sourcing
This compound is commercially available from a number of specialized chemical suppliers. Its availability facilitates its direct incorporation into synthetic workflows without the need for multi-step in-house preparation, thereby accelerating discovery timelines.
| Supplier | CAS Number | Other Names |
| Capot Chemical | 955138-41-7 | (3S,4R)-methyl 4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate |
| JHECHEM CO LTD | 955138-41-7 | This compound |
| TaiChem Taizhou Ltd. | 955138-41-7 | 4-tert-Butoxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester |
| AA Blocks CN | 955138-41-7 | rel-Methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate |
| Chemspace | 955138-41-7 | Methyl (3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate |
The Chemistry of a Versatile Building Block: Synthesis and Characterization
The synthesis of this compound and its derivatives often relies on stereoselective methods to control the relative and absolute configuration of the substituents on the pyrrolidine ring. A common and efficient approach involves the asymmetric conjugate addition of a chiral amine to an appropriate Michael acceptor, followed by cyclization and functional group manipulation[3].
Representative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the asymmetric synthesis of the core structure of trans-4-aminopyrrolidine-3-carboxylic acid, the precursor to the title compound. This approach highlights the strategic use of chiral auxiliaries to establish the desired stereochemistry.
Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.
Experimental Protocol: Boc Protection of the Amino Group
The following is a representative, generalized protocol for the Boc protection of a 4-aminopyrrolidine-3-carboxylic acid derivative, a key step in the synthesis of the title compound.
Materials:
-
trans-4-aminopyrrolidine-3-carboxylic acid derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
Solvent (e.g., Dichloromethane (DCM) or a mixture of acetonitrile and water)
Procedure:
-
Dissolve the trans-4-aminopyrrolidine-3-carboxylic acid derivative in the chosen solvent system.
-
Add triethylamine (typically 2-3 equivalents) to the solution to act as a base.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for a period of 3 to 24 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can then be purified by standard methods, such as column chromatography on silica gel, to yield the pure N-Boc protected product.
Causality in Experimental Choices: The use of di-tert-butyl dicarbonate is a standard and highly efficient method for the introduction of the Boc protecting group onto an amine. The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis and medicinal chemistry due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid)[4][5]. The choice of a non-nucleophilic base like triethylamine is crucial to neutralize the acid formed during the reaction without competing with the amine substrate.
Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methyl ester protons (a singlet around 3.7 ppm), and distinct multiplets for the pyrrolidine ring protons, with coupling constants indicative of the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the Boc group and the methyl ester, as well as for the carbons of the pyrrolidine ring and the tert-butyl and methyl groups.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate and ester functional groups.
Strategic Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in the synthesis of a variety of biologically active molecules.
Peptidomimetics and Constrained Scaffolds
The pyrrolidine ring serves as a constrained dipeptide mimetic. The defined stereochemistry of the trans isomer allows for the precise positioning of the amino and carboxylate functionalities, mimicking the peptide backbone and projecting side chains in a specific orientation. This is particularly useful in the design of protease inhibitors and receptor antagonists where a rigid conformation is often required for potent activity.
Access to Diverse Chemical Functionality
The orthogonal protecting groups (Boc on the amine and a methyl ester on the carboxylic acid) allow for selective chemical manipulation.
Caption: Selective deprotection and functionalization pathways.
-
Amine Deprotection and Elaboration: The Boc group can be selectively removed under acidic conditions to liberate the free amine. This amine can then be acylated, alkylated, or used in peptide coupling reactions to extend the molecular scaffold.
-
Ester Hydrolysis and Amide Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This free acid is a handle for amide bond formation with a wide range of amines, allowing for the introduction of diverse side chains and pharmacophoric elements.
This differential reactivity is a key advantage, enabling the stepwise and controlled construction of complex target molecules.
Conclusion
This compound is a commercially available and synthetically accessible building block of significant value to the medicinal chemistry community. Its rigid, stereochemically defined pyrrolidine core, combined with orthogonally protected functional groups, provides a versatile platform for the synthesis of sophisticated molecules with therapeutic potential. A thorough understanding of its sourcing, synthesis, and chemical reactivity empowers researchers to strategically incorporate this synthon into their drug discovery programs, ultimately accelerating the development of novel medicines.
References
- methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate. (n.d.). In PubChem.
-
Chemspace. (n.d.). Methyl (3R,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate. Retrieved from [Link]
- Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, (23), 3045-3064.
- Watson International Limited. (n.d.). 4-tert-Butoxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester. Retrieved from a relevant chemical supplier website.
- A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2025). Tetrahedron: Asymmetry.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). Organic & Biomolecular Chemistry.
- Changzhou Extraordinary Pharmatech co.,LTD. (n.d.). Product Center. Retrieved from a relevant chemical supplier website.
- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.). Journal of Fluorine Chemistry.
-
Chemspace. (n.d.). Methyl (3S,4R)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate. Retrieved from [Link]
- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017).
- Patani, G. A., & LaVoie, E. J. (1996). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Chemical Reviews, 96(8), 3147-3176.
- Application of Bicyclic Pyrrolidine in Drug Development. (n.d.). BLDpharm.
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances.
- Process for the preparation of pyrollidine-3-carboxylic acids. (2013).
- (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR. (n.d.). ChemicalBook.
- (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine(147081-44-5) 1H NMR. (n.d.). ChemicalBook.
- 3 - (Boc-aMino)-pyrrolidin-3 - carboxylic acid Methyl ester(1382035-21-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. (2011).
- Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Methyl 1-benzyl-3-{[(tert-butoxy)
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Selective Boc Deprotection of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its widespread use stems from its stability across a broad range of chemical transformations and its susceptibility to facile cleavage under acidic conditions.[1][2] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and functionalized derivatives such as trans-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate are valuable building blocks.[3]
The critical step of N-Boc deprotection in a molecule containing an acid-sensitive functional group, such as a methyl ester, requires a carefully orchestrated approach to ensure high yields and purity of the desired amine. This application note provides a comprehensive guide to various methods for the selective deprotection of this compound, detailing both standard acidic protocols and milder alternatives to accommodate diverse synthetic needs. We will delve into the mechanistic underpinnings of each method, offering field-proven protocols and insights to empower researchers in their synthetic endeavors.
Understanding the Chemistry: The Challenge of Selectivity
The primary challenge in the deprotection of this compound lies in the selective cleavage of the carbamate bond in the presence of a methyl ester. While the Boc group is designed to be acid-labile, the ester functionality can also undergo acid-catalyzed hydrolysis, leading to the formation of the corresponding carboxylic acid as an undesired byproduct. The choice of deprotection conditions—acid strength, solvent, temperature, and reaction time—is therefore paramount to maximizing the yield of the desired product.
Mechanism of Acid-Catalyzed Boc Deprotection
The generally accepted mechanism for acid-catalyzed Boc deprotection proceeds through a series of well-defined steps.[1][4] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decarboxylates to furnish the free amine and carbon dioxide.[1][4] The liberated amine is then typically protonated by the excess acid to form the corresponding ammonium salt.
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Standard Acidic Deprotection Protocols
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Trifluoroacetic acid is a powerful reagent for Boc deprotection, often leading to rapid and clean reactions at room temperature.[5] However, its strong acidity necessitates careful control of reaction time to minimize ester hydrolysis.
Rationale for Experimental Choices:
-
TFA Concentration: A 20-50% solution of TFA in DCM is typically sufficient for rapid deprotection. Higher concentrations can accelerate the reaction but also increase the risk of side reactions.
-
DCM as Solvent: Dichloromethane is a common solvent for these reactions due to its ability to dissolve a wide range of organic compounds and its relative inertness under acidic conditions.
-
Temperature: The reaction is generally performed at 0 °C to room temperature. Lower temperatures can help to mitigate potential side reactions, including ester hydrolysis.[6]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1–0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 15-30 minutes.
-
Upon completion (typically 1-2 hours), remove the solvent and excess TFA in vacuo.
-
To obtain the free amine, dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Method 2: Hydrochloric Acid (HCl) in Dioxane or Methanol
A solution of hydrogen chloride in an organic solvent, such as 4M HCl in dioxane, is another widely used and effective method for Boc deprotection.[7][8] This reagent is often considered slightly milder than TFA and can offer better selectivity in the presence of other acid-sensitive groups.[9]
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous HCl in an organic solvent minimizes the presence of water, thereby reducing the risk of ester hydrolysis.[6]
-
Solvent Choice: Dioxane is a common choice, but methanol can also be used. When using methanol, there is a potential for transesterification, although this is generally slow under these conditions.
-
Stoichiometry: A stoichiometric excess of HCl is used to ensure complete reaction.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a 4M solution of HCl in dioxane (5-10 eq) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If a precipitate forms, it can be collected by filtration and washed with a cold solvent like diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
The hydrochloride salt can be used directly in subsequent steps or neutralized as described in the TFA protocol to obtain the free amine.
Milder and Alternative Deprotection Strategies
For substrates that are particularly sensitive to strong acidic conditions, several milder methods have been developed. These alternatives can provide a greater degree of selectivity and are valuable tools in a synthetic chemist's arsenal.
Method 3: p-Toluenesulfonic Acid (pTSA)
p-Toluenesulfonic acid offers a milder alternative to TFA and HCl for Boc deprotection.[10][11] It is a solid, making it easier to handle, and the deprotection can often be achieved under less harsh conditions.
Rationale for Experimental Choices:
-
Milder Acidity: pTSA is a strong organic acid but is generally less aggressive than TFA or anhydrous HCl, which can lead to improved selectivity.
-
Solvent System: The reaction can be performed in a variety of solvents, including dichloromethane, tetrahydrofuran (THF), or even under solvent-free mechanochemical conditions.[11][12]
Experimental Protocol (Solution Phase):
-
Dissolve this compound (1.0 eq) in dichloromethane or a mixture of THF/DCM.
-
Add p-toluenesulfonic acid monohydrate (2.0 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction can be worked up by neutralization with a mild base and extraction as previously described. The resulting product will be the tosylate salt of the amine.
Method 4: Lewis Acid-Mediated Deprotection (Zinc Bromide)
Lewis acids provide a non-protic alternative for Boc cleavage. Zinc bromide (ZnBr₂) in an inert solvent is an effective reagent for this transformation and can be particularly useful for substrates with acid-sensitive functionalities.[13][14]
Rationale for Experimental Choices:
-
Lewis Acidity: ZnBr₂ coordinates to the carbonyl oxygen of the Boc group, activating it for cleavage without the use of a strong Brønsted acid.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the Lewis acid and potential side reactions.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add zinc bromide (ZnBr₂) (2-3 eq).[15]
-
Stir the reaction mixture at room temperature. The reaction can be slow, sometimes requiring several hours to days for completion.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium bicarbonate or sodium carbonate and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Method 5: Thermal Deprotection
In some cases, the Boc group can be removed thermally, without the need for any acidic reagents.[3][16] This method is advantageous for its simplicity and for avoiding acidic byproducts, though it may require high temperatures that could be detrimental to some substrates.
Rationale for Experimental Choices:
-
Reagent-Free: This method avoids the use of any acidic promoters, making it a "green" chemistry alternative.
-
High Temperature: The high temperatures required (often >150 °C) may limit its applicability to thermally stable molecules.[3]
Experimental Protocol:
-
Dissolve the this compound in a high-boiling, inert solvent such as dimethylformamide (DMF) or diphenyl ether.
-
Heat the solution to reflux (or to a temperature between 150-200 °C) and monitor the reaction by TLC or LC-MS.
-
Reaction times can vary significantly depending on the substrate and temperature.
-
Upon completion, cool the reaction mixture and purify the product by standard methods such as distillation or chromatography.
Comparison of Deprotection Methods
The choice of deprotection method will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups, scale of the reaction, and desired purity of the product.
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA/DCM | Trifluoroacetic Acid | 0 °C to RT, 1-2 h | Fast, efficient, volatile byproducts | Strong acid, risk of ester hydrolysis |
| HCl/Dioxane | Hydrochloric Acid | RT, 1-4 h | Effective, can be selective, product precipitates as HCl salt | Corrosive, requires anhydrous conditions |
| pTSA | p-Toluenesulfonic Acid | RT, several hours | Milder acid, solid reagent | Slower reaction times |
| ZnBr₂ | Zinc Bromide | RT, hours to days | Non-protic, good for acid-sensitive substrates | Slow reaction, requires anhydrous conditions |
| Thermal | Heat | 150-200 °C, variable | Reagent-free, "green" | High temperatures, potential for side reactions |
Experimental Workflow Visualization
Caption: A generalized workflow for the deprotection of this compound.
Conclusion
The selective deprotection of the N-Boc group in this compound is a critical transformation that can be achieved through a variety of methods. While standard strong acid conditions using TFA or HCl are often effective and rapid, they carry the inherent risk of ester hydrolysis. Milder alternatives, including the use of p-toluenesulfonic acid, zinc bromide, or thermal conditions, offer valuable options for substrates that are sensitive to harsh acidic environments. The protocols and comparative data presented in this application note are intended to provide researchers with the necessary tools and insights to select and optimize the most appropriate deprotection strategy for their specific synthetic needs, ultimately facilitating the efficient synthesis of valuable pyrrolidine-based intermediates for drug discovery and development.
References
-
Garg, S., & Singh, H. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
Rauti, R., et al. (2020). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 25(15), 3345. [Link]
-
Brinkman, H. R., et al. (1991). The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. Synthetic Communications, 21(3), 459-465. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
Common Organic Chemistry. Boc Deprotection - ZnBr2. [Link]
-
Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(2), 200-207. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]
-
Vapourtec. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23970-23977. [Link]
-
D'Andrea, P., & M-J. (2014). A mild Boc deprotection and the importance of a free carboxylate. ResearchGate. [Link]
-
Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Srinivasan, N., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecular Diversity, 9(4), 291-293. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods. WordPress. [Link]
-
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link]
-
Kazzouli, S. E., et al. (2006). A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. ResearchGate. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Bartoli, G., et al. (2006). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]
-
Routier, S., et al. (2002). A mild and selective method for N-Boc deprotection. Tetrahedron Letters, 43(4), 589-591. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 13. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Coupling trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate with Amino Acids
Introduction: The Significance of Pyrrolidine Scaffolds in Peptidomimetics
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a versatile building block in drug discovery.[1][2][3] Its constrained cyclic structure imparts conformational rigidity to peptide backbones, a crucial feature for designing potent and selective therapeutic agents. trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, in particular, is a valuable synthon for creating peptidomimetics with well-defined three-dimensional structures.[4][5] The successful coupling of this molecule to amino acids is a critical step in the synthesis of novel drug candidates, from enzyme inhibitors to protein-protein interaction modulators.[6]
This guide provides a comprehensive overview of the reaction conditions and underlying principles for the efficient amide bond formation between this compound and various amino acids. We will delve into the mechanistic details of common coupling reagents, discuss strategies to overcome challenges such as steric hindrance, and provide detailed, field-proven protocols.
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The formation of a peptide bond is a condensation reaction that involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[7][8] The core challenge lies in performing this transformation efficiently while preserving the stereochemical integrity of the chiral centers present in both coupling partners.[8][9] Racemization, a common side reaction, can significantly diminish the biological activity of the final peptide.[8][10][11]
Key Players in the Coupling Reaction:
-
The Carboxylic Acid: In our case, this is the amino acid partner, which must have its amino group protected (e.g., with Fmoc or Cbz) to prevent self-coupling.
-
The Amine: this compound provides the nucleophilic amino group. The Boc (tert-butyloxycarbonyl) group protects this amine and can be removed under acidic conditions later in the synthesis.[12][13][14][15]
-
The Coupling Reagent: This is the star of the show, responsible for activating the carboxylic acid.[7][8]
-
Additives: Often used in conjunction with coupling reagents to enhance reaction rates and suppress racemization.[8][16]
-
The Base: A non-nucleophilic organic base is required to facilitate the reaction by deprotonating the carboxylic acid and neutralizing any acidic byproducts.[17][18][19]
-
The Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), is typically used to dissolve the reactants.[17][18]
Visualization of the General Coupling Workflow
Caption: General workflow for peptide coupling.
Choosing the Right Coupling Reagent: A Comparative Analysis
The choice of coupling reagent is paramount and often depends on the steric hindrance of the amino acids being coupled.[20][21][22] For a sterically demanding substrate like our substituted pyrrolidine, a highly efficient reagent is necessary.
Carbodiimides: The Workhorses (EDC/HOBt)
-
Mechanism: N,N'-Dicyclohexylcarbodiimide (DCC) and its water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[17] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[23] However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the reaction.[8] To mitigate these side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is almost always used.[8][16] HOBt traps the O-acylisourea to form an active ester, which is less reactive but also less prone to racemization and side reactions.[8][16]
-
Causality: While cost-effective, carbodiimide-based methods can be sluggish for sterically hindered couplings and may lead to lower yields.[20] The formation of insoluble dicyclohexylurea (DCU) with DCC can also complicate purification in solution-phase synthesis.[17]
Uronium/Aminium and Phosphonium Salts: The High-Performers (HATU, HBTU, PyBOP)
-
Mechanism: Reagents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU, and PyBOP are among the most efficient coupling reagents available.[24] HATU, in particular, is highly effective for coupling sterically hindered amino acids.[17][24] In the presence of a base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form an active ester with HOAt (1-hydroxy-7-azabenzotriazole).[18][19][25][26] This OAt-active ester is highly reactive and readily undergoes nucleophilic attack by the amine.[18][24][25] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, further accelerating the coupling reaction.
-
Causality: The high reactivity and rapid kinetics of these reagents make them ideal for challenging couplings, minimizing the risk of racemization and other side reactions.[17][24] Phosphonium reagents like PyBOP are often preferred over uronium reagents like HBTU as they can give cleaner reactions and avoid a potential side reaction where the uronium reagent guanidinylates the N-terminal amino group.
Visualization of the HATU Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated coupling.
Summary of Common Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| EDC | HOBt | DIPEA/NMM | DCM/DMF | 0 to RT | Cost-effective, water-soluble byproduct. | Slower for hindered couplings, potential for N-acylurea formation.[8] |
| DCC | HOBt | DIPEA/NMM | DCM | 0 to RT | Inexpensive. | Insoluble DCU byproduct complicates purification.[17] |
| HATU | None | DIPEA | DMF | 0 to RT | Very fast, highly efficient for hindered couplings, low racemization.[17][24] | Higher cost. |
| HBTU | None | DIPEA | DMF | 0 to RT | Efficient and widely used. | Can cause guanidinylation of the N-terminus. |
| PyBOP | None | DIPEA | DMF | 0 to RT | Highly efficient, cleaner reaction than HBTU.[16] | Higher cost, phosphine-containing byproducts. |
DIPEA: N,N-diisopropylethylamine; NMM: N-methylmorpholine; DCM: Dichloromethane; DMF: Dimethylformamide; RT: Room Temperature.
Detailed Experimental Protocols
Protocol 1: HATU-Mediated Coupling (Recommended for Sterically Hindered Substrates)
This protocol is optimized for the coupling of this compound with a protected amino acid.
Materials:
-
This compound (1.0 eq)
-
N-protected amino acid (e.g., Fmoc-Ala-OH) (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Argon or Nitrogen atmosphere
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise while stirring. The solution may change color. Allow the activation to proceed for 15-20 minutes at 0 °C.
-
Coupling: To the activated mixture, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. For very hindered couplings, the reaction may require longer time or gentle heating (e.g., 40-50 °C).[27]
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[28][29][30]
Protocol 2: EDC/HOBt-Mediated Coupling (A Cost-Effective Alternative)
Materials:
-
This compound (1.0 eq)
-
N-protected amino acid (e.g., Fmoc-Ala-OH) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DCM or DMF
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.1 eq), HOBt (1.2 eq), and this compound (1.0 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.[31]
-
Coupling Initiation: Add EDC·HCl (1.2 eq) in one portion, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).[32] Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Post-Coupling and Subsequent Steps
Boc Deprotection
Once the coupling is complete and the dipeptide is purified, the N-Boc protecting group on the pyrrolidine nitrogen can be removed to allow for further chain elongation or modification.
Procedure:
-
Dissolve the Boc-protected dipeptide in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).[12][14]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
The resulting amine salt can often be used directly in the next coupling step after neutralization.
Troubleshooting and Considerations
-
Low Yields: If yields are low, especially with hindered amino acids, consider switching to a more powerful coupling reagent like HATU or PyAOP.[16] Increasing the reaction temperature or time may also be beneficial.
-
Racemization: To minimize racemization, always perform the activation step at 0 °C and use an additive like HOBt or HOAt (inherent in HATU).[8] Avoid using excessive amounts of base.[16] Urethane-based protecting groups like Boc and Fmoc are known to suppress racemization effectively.[8]
-
Side Reactions: Incomplete reactions can lead to a complex mixture of products.[10][29] Ensure high-purity starting materials and anhydrous reaction conditions. Aggregation of the growing peptide chain can also hinder reactions; in such cases, using structure-disrupting elements or specialized solvents may be necessary.[33]
Conclusion
The coupling of this compound with amino acids is a fundamental transformation in the synthesis of novel peptidomimetics. A thorough understanding of the reaction mechanisms and the judicious selection of coupling reagents and conditions are critical for success. For sterically demanding couplings involving this substituted pyrrolidine, HATU stands out as the reagent of choice due to its high efficiency and ability to suppress side reactions. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can confidently and efficiently synthesize these valuable building blocks for drug discovery and development.
References
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available from: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. Available from: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]
-
HATU - Wikipedia. Wikipedia. Available from: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available from: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Getting started with Flash Chromatography for peptide purification - Tips and Tricks. Biotage. Available from: [Link]
-
Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. PMC - NIH. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Amide Bond Activation of Biological Molecules. PMC - NIH. Available from: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]
-
Synthesis of polyhydroxylated pyrrolidine‐ and piperidine‐based peptidomimetics. ResearchGate. Available from: [Link]
-
Use of Steric Interactions To Control Peptide Turn Geometry. The Journal of Organic Chemistry. Available from: [Link]
-
Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput. Teledyne ISCO. Available from: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available from: [Link]
-
An electronic effect on protein structure. PMC - NIH. Available from: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Boc-protected bicycloproline. PMC - NIH. Available from: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Flash-chromatography purification of recombinant peptides? ResearchGate. Available from: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. Available from: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available from: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available from: [Link]
-
“Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry. Available from: [Link]
-
Flash Peptide Purification and Method Development: EGFRvii. Teledyne Labs. Available from: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]
-
Novel Potent 2,5-pyrrolidinedione Peptidomimetics as Aminopeptidase N Inhibitors. PubMed. Available from: [Link]
-
Chromatography and Detection Methods for Peptide Purification. Gilson. Available from: [Link]
-
Amide Bond Activation: The Power of Resonance. ChemRxiv. Available from: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]
-
Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Procedure for the Synthesis of Z-L-Phg-L-Val-OMe. Organic Syntheses. Available from: [Link]
-
Procedure for the Synthesis of tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses. Available from: [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link]
Sources
- 1. Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel potent 2,5-pyrrolidinedione peptidomimetics as aminopeptidase N inhibitors. Design, synthesis and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. people.uniurb.it [people.uniurb.it]
- 8. bachem.com [bachem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. peptide.com [peptide.com]
- 17. file.globalso.com [file.globalso.com]
- 18. HATU - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. thieme.de [thieme.de]
- 22. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 25. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 26. researchgate.net [researchgate.net]
- 27. chempep.com [chempep.com]
- 28. biotage.com [biotage.com]
- 29. teledyneisco.com [teledyneisco.com]
- 30. teledynelabs.com [teledynelabs.com]
- 31. peptide.com [peptide.com]
- 32. Organic Syntheses Procedure [orgsyn.org]
- 33. peptide.com [peptide.com]
Application Note: Synthesis of Novel Pyrrolo[3,4-d]pyrimidin-4-amine Scaffolds from trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Abstract
This application note provides a comprehensive guide for the synthesis of a novel, fused heterocyclic scaffold, a substituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine, starting from the commercially available and synthetically versatile building block, trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate. The described multi-step synthetic pathway offers a robust and logical approach for researchers in medicinal chemistry and drug discovery to access this privileged heterocyclic system. The protocols herein are detailed to ensure reproducibility and are accompanied by explanations of the underlying chemical principles and strategic considerations for each transformation.
Introduction
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal scaffold for probing interactions with biological targets. The strategic functionalization of the pyrrolidine core can lead to the development of compounds with diverse pharmacological activities. The starting material, this compound, possesses two key functional handles—an amine and an ester in a vicinal, trans-stereochemical relationship—that can be elaborated to construct more complex, fused heterocyclic systems.
This guide details a synthetic route to a pyrrolo[3,4-d]pyrimidine scaffold, a class of compounds known for its potential biological activities. The strategy involves a three-step sequence: (1) amidation of the methyl ester, (2) dehydration of the resulting primary amide to a nitrile, and (3) cyclization of the intermediate aminonitrile with formamide to construct the fused pyrimidine ring.
Overall Synthetic Scheme
The overall transformation from the starting material to the target heterocyclic compound is depicted below.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of Intermediate 1 - trans-4-N-Boc-amino-pyrrolidine-3-carboxamide
The initial step in the synthetic sequence is the conversion of the methyl ester functionality of the starting material into a primary carboxamide. This transformation is crucial as the amide will serve as the precursor to the nitrile group required for the subsequent cyclization. A direct amidation using ammonia is a straightforward and high-yielding approach.
Protocol 1: Amidation of Methyl Ester
Materials:
-
This compound
-
7 N solution of ammonia in methanol
-
Methanol (MeOH)
-
High-pressure steel reactor with a magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a high-pressure steel reactor, dissolve this compound (1.0 eq) in methanol to a concentration of 0.2 M.
-
To this solution, add a 7 N solution of ammonia in methanol (20.0 eq).
-
Seal the reactor and heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
The crude product, trans-4-N-Boc-amino-pyrrolidine-3-carboxamide, can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.
| Parameter | Value |
| Starting Material | 1.0 eq |
| Reagent | 7 N NH3 in MeOH (20.0 eq) |
| Solvent | Methanol |
| Temperature | 80 °C |
| Reaction Time | 24-48 h |
| Expected Yield | 85-95% |
Table 1: Reaction parameters for amidation.
Part 2: Synthesis of Intermediate 2 - trans-4-N-Boc-amino-pyrrolidine-3-carbonitrile
The second step involves the dehydration of the primary amide to the corresponding nitrile. This is a key transformation to generate the electrophilic carbon of the cyano group necessary for the final cyclization step. Phosphorus oxychloride (POCl₃) is an effective dehydrating agent for this purpose.[2][3]
Protocol 2: Dehydration of Carboxamide
Materials:
-
trans-4-N-Boc-amino-pyrrolidine-3-carboxamide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Ice bath
Procedure:
-
Dissolve trans-4-N-Boc-amino-pyrrolidine-3-carboxamide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2.5 eq) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude trans-4-N-Boc-amino-pyrrolidine-3-carbonitrile can be purified by flash column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 1.0 eq |
| Reagent 1 | POCl₃ (1.2 eq) |
| Reagent 2 | Pyridine (2.5 eq) |
| Solvent | Dichloromethane |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-4 h |
| Expected Yield | 70-85% |
Table 2: Reaction parameters for dehydration.
Figure 2: Simplified mechanism of amide dehydration.
Part 3: Synthesis of the Final Product - tert-Butyl 4-amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate
The final step is the construction of the fused pyrimidine ring through the cyclization of the aminonitrile intermediate. The reaction of a 1,2-aminonitrile with formamide is a classic and effective method for the synthesis of 4-aminopyrimidines.[4]
Protocol 3: Cyclization to Pyrrolo[3,4-d]pyrimidine
Materials:
-
trans-4-N-Boc-amino-pyrrolidine-3-carbonitrile
-
Formamide
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Oil bath
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask, combine trans-4-N-Boc-amino-pyrrolidine-3-carbonitrile (1.0 eq) and formamide (used as both reagent and solvent).
-
Heat the mixture in an oil bath to 150-160 °C and maintain this temperature for 4-6 hours with stirring. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. It may be necessary to triturate the crude product with a suitable solvent system (e.g., diethyl ether/hexanes) to induce crystallization.
| Parameter | Value |
| Starting Material | 1.0 eq |
| Reagent/Solvent | Formamide |
| Temperature | 150-160 °C |
| Reaction Time | 4-6 h |
| Expected Yield | 50-70% |
Table 3: Reaction parameters for cyclization.
Conclusion
This application note has detailed a reliable and logical three-step synthetic route to a novel pyrrolo[3,4-d]pyrimidine scaffold from this compound. The described protocols provide a solid foundation for researchers to access this and structurally related heterocyclic systems. The functional groups on the final product, particularly the Boc-protected pyrrolidine nitrogen and the 4-amino group of the pyrimidine ring, offer further opportunities for diversification and exploration in the context of drug discovery and development.
References
-
Southwick, P. L., & Hofmann, G. H. (1963). The Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidines. II. 4-Hydroxy, 4-Mercapto, 2-Amino-4-hydroxy, and 2,4-Dihydroxy Derivatives. Journal of Organic Chemistry, 28(5), 1332-1336. [Link]
-
Suh, J. T., & Southwick, P. L. (1967). Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines. Journal of the Chemical Society C: Organic, 1967, 2542-2548. [Link]
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. [Link]
-
Kusurkar, R., Goswami, S., & Vyas, S. (2003). Note: Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 42B(3), 675-678. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(3), 943. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 4. Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Strategic Incorporation of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold in Modern Peptidomimetics
In the landscape of contemporary drug discovery, the development of peptidomimetics—molecules that replicate the structure and function of natural peptides—is a paramount strategy for overcoming the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands out as a privileged scaffold in medicinal chemistry.[2][3][4] Its prevalence in numerous natural products and FDA-approved drugs underscores its utility.[3][4][5] The non-planar, puckered conformation of the pyrrolidine ring allows for the creation of rigid, three-dimensional structures that can lock a peptide backbone into a specific, biologically active conformation, thereby enhancing target affinity and selectivity.[2][6]
This guide focuses on a specific, highly versatile building block: trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate . This molecule is not merely a proline analogue; it is a sophisticated scaffold designed to introduce a defined structural turn and a new vector for chemical diversification within a peptide sequence. Its key features are:
-
Constrained trans Stereochemistry: The fixed trans relationship between the carboxylate and amino groups imposes a significant conformational constraint on the peptide backbone, mimicking or stabilizing secondary structures like β-turns.[7][8]
-
Orthogonal N-Boc Protection: The 4-amino group is protected with a tert-butyloxycarbonyl (Boc) group, a robust protecting group stable to a wide range of reagents but readily removable under acidic conditions, making it ideal for standard peptide synthesis workflows.[9][10]
-
Methyl Ester Functionality: The methyl ester at the 3-position serves as the point of attachment to the growing peptide chain, while also influencing the electronic properties of the ring.
This document provides a comprehensive overview and detailed protocols for the strategic incorporation of this building block into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS), empowering researchers to leverage its unique structural properties in the design of novel therapeutics.
Structural Overview of the Building Block
// Edges from labels to molecule parts boc -> mol [headclip=false, tailclip=false, lhead=cluster_main, ltail=cluster_labels, pos="e,2.5,1.5 s,0.5,2.0"]; trans -> mol [headclip=false, tailclip=false, lhead=cluster_main, ltail=cluster_labels, pos="e,4.5,1.0 s,3.5,1.0"]; ester -> mol [headclip=false, tailclip=false, lhead=cluster_main, ltail=cluster_labels, pos="e,5.5,1.5 s,6.5,2.0"]; backbone -> mol [headclip=false, tailclip=false, lhead=cluster_main, ltail=cluster_labels, pos="e,3.5,0 s,3.5,-1.0"]; }
Figure 1: Key functional components of the pyrrolidine building block.
Core Principles: The Boc/Bzl Synthesis Strategy
The incorporation of this building block is most effectively achieved using the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is more common today, the Boc/Bzl approach offers distinct advantages for certain sequences and is essential for compatibility with the N-Boc protected pyrrolidine.[11][12]
The core principle of Boc/Bzl SPPS is based on graded acid lability:
-
Temporary Nα-Protection (Boc group): The α-amino group of each incoming amino acid is protected with a Boc group, which is removed at each cycle using a mild acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[13]
-
Permanent Side-Chain Protection (Benzyl-based groups): The reactive side chains of other amino acids in the sequence (e.g., Lys, Asp, Ser) are protected with more robust, benzyl-based (Bzl) groups. These groups are stable to the repeated TFA treatments.
Figure 2: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
These protocols are designed for manual synthesis but can be adapted for automated synthesizers. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, especially when handling TFA and DIPEA.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Purity |
| Merrifield Resin (or other Boc-compatible resin) | Solid support for peptide synthesis | 100-200 mesh, 1% DVB |
| This compound | Building Block | >98% |
| Boc-protected amino acids | Standard monomers for peptide elongation | >99% |
| Dichloromethane (DCM) | Solvent for swelling, coupling, deprotection | Anhydrous, Peptide Grade |
| N,N-Dimethylformamide (DMF) | Solvent for washing, coupling | Peptide Grade |
| Trifluoroacetic acid (TFA) | Boc deprotection reagent | >99%, Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Neutralization and coupling base | >99%, Peptide Grade |
| HBTU, HATU, or HOBt/DIC | Coupling (activation) reagents | >98% |
| Anhydrous Hydrogen Fluoride (HF) | Final cleavage and deprotection reagent | >99.9% |
| Anisole / Thioanisole | Scavengers for HF cleavage | >99% |
Protocol 1: Incorporation of the Pyrrolidine Building Block via SPPS
This protocol assumes the synthesis is already in progress and the resin-bound peptide has a free N-terminal amine, ready for coupling.
1. Activation of the Pyrrolidine Building Block: a. In a separate vessel, dissolve This compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in a minimal volume of DMF. b. Add DIPEA (6 equivalents) to the solution. c. Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
- Causality: Pre-activation of the carboxylic acid to an active ester is crucial for efficient amide bond formation.[14] HBTU is a highly efficient coupling reagent that minimizes the risk of side reactions like racemization. The excess base (DIPEA) is required to neutralize the HBTU and drive the reaction forward.
2. Coupling to the Resin-Bound Peptide: a. Drain the solvent from the reaction vessel containing the peptide-resin. b. Add the activated pyrrolidine solution from step 1 to the resin. c. Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.
- Self-Validation: To confirm coupling completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the successful consumption of all free primary amines. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").
3. Washing: a. Drain the reaction mixture from the vessel. b. Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:
- DMF (3 times)
- DCM (3 times)
- DMF (3 times)
- Causality: Thorough washing is fundamental to SPPS, preventing byproducts from one step from interfering with subsequent reactions, ensuring high purity of the final product.[13]
4. N-Boc Deprotection of the Pyrrolidine's 4-Amino Group: a. Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes. Agitate during this time. The Boc group on the 4-amino position will be removed.
- Mechanism: TFA protonates the Boc group, leading to its collapse into carbon dioxide, isobutylene (a volatile gas), and the free amine, which is now present as a TFA salt.[9][13] b. Drain the TFA solution and wash the resin with DCM (3 times).
5. Neutralization: a. Treat the resin with a solution of 10% DIPEA in DMF for 5-10 minutes. This neutralizes the TFA salt to regenerate the free amine. b. Drain the neutralization solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
- Self-Validation: A positive Kaiser test (blue beads) at this stage confirms the successful deprotection and presence of a free amine, ready for the next coupling cycle.
The peptide is now elongated with the pyrrolidine scaffold, and the synthesis can proceed by coupling the next Boc-protected amino acid to the newly exposed 4-amino group.
start [label=<
| Resin-Peptide-NH2 |
pyrrolidine [label=<
| Pyrrolidine Building Block (activated) HBTU/DIPEA |
coupled [label=<
| Resin-Peptide-NH-CO-[Pyrrolidine]-NH-Boc |
deprotect [label=<
| TFA/DCM then DIPEA/DMF |
elongated [label=<
| Resin-Peptide-NH-CO-[Pyrrolidine]-NH2 |
next_aa [label=<
| Boc-AA-OH (activated) HBTU/DIPEA |
final [label=<
| Resin-Peptide-...-[Pyrrolidine]-NH-CO-AA-NH-Boc |
// Workflow start -> coupled [label=" Coupling "]; pyrrolidine -> coupled [style=invis]; coupled -> elongated [label=" Deprotection & Neutralization "]; deprotect -> elongated [style=invis]; elongated -> final [label=" Couple Next AA "]; next_aa -> final [style=invis]; }
Figure 3: Chemical workflow for coupling the pyrrolidine unit and subsequent chain elongation.
Protocol 2: HF Cleavage and Final Deprotection
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and corrosive. This procedure must only be performed by trained personnel using a specialized, dedicated HF cleavage apparatus in a certified fume hood.
1. Preparation: a. Thoroughly dry the peptide-resin under high vacuum for at least 12 hours. b. Cool the HF apparatus reaction vessel to -10 °C. c. Add the dried peptide-resin and a scavenger mixture (e.g., 1 mL of anisole or thioanisole per gram of resin) to the vessel.
- Causality: Scavengers are critical to "trap" the highly reactive carbocations (e.g., benzyl, t-butyl) that are generated during deprotection. Without them, these cations can re-attach to and modify sensitive amino acid side chains like Tryptophan or Methionine.[9]
2. HF Cleavage: a. Distill approximately 10 mL of anhydrous HF per gram of resin into the reaction vessel. b. Stir the mixture at 0 °C for 1-2 hours. c. Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
3. Peptide Precipitation and Purification: a. Wash the remaining resin/peptide mixture with cold diethyl ether to remove the scavengers and cleaved organic protecting groups. b. Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid in water). c. Lyophilize the aqueous extract to obtain the crude peptide powder. d. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm its identity and purity via Mass Spectrometry (e.g., LC-MS, MALDI-TOF).
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the bulky pyrrolidine ring or aggregated peptide chains. | 1. Double Couple: Repeat the coupling step with a fresh batch of activated building block. |
| 2. Increase Time/Temp: Extend the coupling time to 4-6 hours or perform the reaction at a slightly elevated temperature (e.g., 40 °C). | ||
| 3. Change Reagent: Use a more potent coupling reagent like HATU. | ||
| Low Yield After Cleavage | Incomplete cleavage from the resin; peptide precipitation during workup. | 1. Ensure the resin is completely dry before HF cleavage. |
| 2. Use a more effective solvent for peptide extraction (e.g., trifluoroethanol or acetonitrile/water mixtures). | ||
| Unexpected Side Products in MS | Inadequate scavenging during HF cleavage; side reactions during synthesis. | 1. Increase the amount or change the type of scavenger used in the cleavage cocktail. |
| 2. Re-evaluate the protection strategy for sensitive amino acids in the sequence. |
Conclusion
The this compound building block is a powerful tool for introducing conformational rigidity and novel chemical functionality into peptide backbones. By leveraging the principles of Boc-SPPS, researchers can reliably incorporate this scaffold to stabilize desired secondary structures, enhance proteolytic resistance, and ultimately guide the design of next-generation peptidomimetic therapeutics. The protocols and considerations outlined in this guide provide a robust framework for the successful synthesis and application of these unique peptide architectures.
References
- Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics.
- Pyrrolidine Deriv
- The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides.PubMed.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue.Royal Society of Chemistry Publishing.
- Advice on N-boc deprotection in the presence of acid sensitive groups.Reddit.
- Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isol
- BOC Protection and Deprotection.Hebei Boze Chemical Co., Ltd..
- Methods and protocols of modern solid phase peptide synthesis.Humana Press.
- Boc-(±)-trans-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid.BOC Sciences.
- The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides.
- Recent insights about pyrrolidine core skeletons in pharmacology.Frontiers.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
- Boc-Protected Amino Groups.Organic Chemistry Portal.
- Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery.Research and Reviews.
- Overview of Solid Phase Peptide Synthesis (SPPS).AAPPTec.
- Recent insights about pyrrolidine core skeletons in pharmacology.
- Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.Springer.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.Springer Link.
Sources
- 1. rroij.com [rroij.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. Frontiers | Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides [frontiersin.org]
- 7. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 13. peptide.com [peptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes & Protocols: Strategic Functionalization of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space and enhancing interactions with biological targets.[3] Among the vast array of pyrrolidine-based building blocks, trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate stands out as a particularly versatile synthon. This guide provides a comprehensive overview of its strategic functionalization, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
The strategic importance of this molecule lies in its orthogonal protecting groups and distinct reactive sites. The Boc (tert-butyloxycarbonyl) group on the C4-amino function provides robust protection under a wide range of conditions, while allowing for facile deprotection under acidic conditions. The methyl ester at C3 serves as a handle for various transformations, including amide bond formation and reduction. The pyrrolidine nitrogen, once deprotected, offers another site for diversification. This trifecta of reactive centers allows for a modular and highly adaptable approach to the synthesis of complex, densely functionalized pyrrolidine derivatives.
Core Functionalization Strategies
The functionalization of this compound can be systematically approached by targeting its three primary reactive sites: the C3-ester, the C4-amino group (after deprotection), and the pyrrolidine ring itself through C-H functionalization.
Diagram: Overview of Functionalization Pathways
Caption: Key functionalization pathways for the target pyrrolidine scaffold.
I. Modification at the C3-Carboxylate Position
The methyl ester at the C3 position is a versatile handle for introducing a wide array of functional groups, primarily through amide bond formation and reduction.
A. Amide Bond Formation: Expanding Chemical Diversity
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of diverse substituents to modulate physicochemical properties and biological activity.[4] The carboxylic acid can be activated in situ using a variety of coupling reagents.
Protocol 1: Standard Amide Coupling using HATU
This protocol describes a general procedure for the coupling of the corresponding carboxylic acid (obtained via hydrolysis of the methyl ester) with a primary or secondary amine.
1. Saponification of the Methyl Ester:
-
Dissolve this compound (1.0 equiv) in a mixture of THF/water (2:1).
-
Add lithium hydroxide (LiOH) (1.5 equiv) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used without further purification.
2. Amide Coupling:
-
Dissolve the crude carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).[2]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3, brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choice:
-
HATU/DIPEA: This combination is highly efficient for forming amide bonds, even with sterically hindered or electron-deficient amines, by minimizing side reactions and racemization.
-
Solvent: DMF and DCM are excellent choices for their ability to dissolve a wide range of substrates and reagents.
B. Reduction to the Corresponding Alcohol
Reduction of the ester to a primary alcohol provides a different avenue for further functionalization, such as etherification or oxidation to an aldehyde for subsequent reactions.[5]
Protocol 2: Ester Reduction using Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
1. Reaction Setup:
-
To a stirred suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
2. Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purify by flash column chromatography if necessary.
Causality and Experimental Choice:
-
LiAlH₄: This is a powerful reducing agent capable of reducing esters to primary alcohols.[6] It is preferred over milder reagents like NaBH₄, which are generally unreactive towards esters.
-
Fieser Work-up: This procedure is a safe and effective method for quenching LiAlH₄ reactions, resulting in an easily filterable solid.
II. Derivatization at the C4-Amino Position
The Boc-protecting group on the C4-amine can be readily removed under acidic conditions, unmasking a primary amine for a wide range of derivatization reactions.
Protocol 3: Boc Deprotection
1. Reaction:
-
Dissolve the Boc-protected pyrrolidine derivative (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10-20 equiv) or a 4M solution of HCl in 1,4-dioxane.[7]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
2. Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.
Subsequent Functionalization of the Free Amine:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base provides sulfonamides.
-
Reductive Amination: A two-step, one-pot procedure involving condensation with an aldehyde or ketone followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) affords N-alkylated products.
III. C-H Functionalization of the Pyrrolidine Ring
Direct C-H functionalization represents a modern and atom-economical approach to modifying the pyrrolidine scaffold. Palladium-catalyzed α-arylation is a powerful method for introducing aryl groups at the C2 or C5 positions.
Conceptual Framework for α-Arylation:
While direct C-H arylation of the specific title compound is not extensively documented, the principles can be extrapolated from studies on N-Boc-pyrrolidine.[8][9] The process typically involves an enantioselective deprotonation of an α-proton mediated by a chiral ligand, followed by transmetalation and palladium-catalyzed cross-coupling.[8][9]
Diagram: Conceptual Workflow for α-Arylation
Caption: Conceptual workflow for the α-arylation of N-Boc-pyrrolidines.
Considerations for Application:
-
Directing Groups: The existing substituents on the ring (ester and amino groups) will influence the regioselectivity of the deprotonation. The development of specific conditions for the title compound would require experimental optimization.
-
Stereocontrol: The use of chiral ligands like (-)-sparteine is crucial for achieving high enantioselectivity in the deprotonation step.[8][10]
Summary of Key Transformations and Conditions
| Position | Transformation | Key Reagents | Typical Yield | Reference |
| C3-Ester | Hydrolysis to Acid | LiOH, THF/H₂O | >90% | General Knowledge |
| C3-Acid | Amide Coupling | Amine, HATU, DIPEA | 60-95% | [2][4] |
| C3-Ester | Reduction to Alcohol | LiAlH₄, THF | 70-90% | [5][6] |
| C4-N-Boc | Deprotection | TFA or HCl in Dioxane | >95% | [7] |
| C4-Amine | N-Alkylation | Aldehyde, NaBH(OAc)₃ | 60-85% | General Knowledge |
| α-C-H | Arylation | s-BuLi, (-)-sparteine, ZnCl₂, Pd catalyst, Ar-Br | 60-80% | [8][9] |
Conclusion
This compound is a high-value building block that offers multiple avenues for synthetic elaboration. By strategically targeting the C3-ester, the C4-amine, and the ring C-H bonds, medicinal chemists can rapidly generate libraries of complex and diverse pyrrolidine derivatives. The protocols and principles outlined in this guide provide a solid foundation for leveraging this versatile scaffold in the pursuit of novel therapeutic agents. Each described protocol is a self-validating system, grounded in established chemical principles to ensure reproducibility and success.
References
-
Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C.-y. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. (2024). RSC Advances. [Link]
-
Campos, K. R., et al. (2006). Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry. [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018). Organic Letters. [Link]
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. (2024). RSC Publishing. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. [Link]
- Alternate processes for the preparation of pyrrolidine derivatives. (2019).
-
Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. (n.d.). RSC Publishing. [Link]
-
Koelsch, C. F., & Stratton, C. H. (1944). Synthesis and Alkylation of Some Derivatives of Ethyl 2-Ketopyrrolidine-3-carboxylate1. Journal of the American Chemical Society. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
-
Synthesis of substituted pyrrolidines. (2017). DiVA portal. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025). ACS Publications. [Link]
-
Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. (n.d.). Journal of the American Chemical Society. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). PMC - NIH. [Link]
-
Synthesis of N-deprotected and N-Boc-protected pyrrolidines 9 and 10... (n.d.). ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
-
Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2025). Journal of the American Chemical Society. [Link]
-
A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. (2008). PubMed. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. (2007). PubMed. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). ResearchGate. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). PMC - NIH. [Link]
-
18.7: Reduction of Carboxylic Acids and Their Derivatives. (2019). Chemistry LibreTexts. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2025). PMC - NIH. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. (2025). Organic & Biomolecular Chemistry. [Link]
-
Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. (2026). Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Topic: A Validated Stereoselective Synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate Derivatives
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Specifically, substituted pyrrolidines, such as the trans-4-amino-3-carboxylate derivatives, are crucial building blocks for synthesizing potent and selective inhibitors of various enzymes and receptors, including dipeptidyl peptidase-4 (DPP-4) and chemokine receptors. This application note provides a detailed, field-tested protocol for the stereoselective synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate. The described methodology starts from the readily available and chiral precursor, N-Boc-L-aspartic acid, and proceeds through a robust, multi-step sequence. We offer in-depth explanations for key experimental choices, from reagent selection to reaction conditions, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide is designed to empower researchers in drug discovery and development with a reliable method to access this valuable synthetic intermediate.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The 3,4-substituted pyrrolidine motif is a cornerstone in modern drug design. Its rigid, five-membered ring structure allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The trans stereochemistry of the 4-amino and 3-carboxylate groups is particularly important for molecular recognition in many enzyme active sites. The synthesis of these structures, however, can be challenging due to the need for precise stereochemical control across multiple chiral centers.
The protocol detailed herein addresses this challenge by employing a substrate-controlled diastereoselective reduction as the key stereochemistry-defining step. This approach avoids the need for expensive chiral catalysts or resolving agents, making it both cost-effective and scalable. By starting with N-Boc-L-aspartic acid, we leverage the inherent chirality of the starting material to guide the formation of the desired stereoisomer.
The Synthetic Strategy: A Chemist's Perspective
Our synthetic route is designed around a logical and efficient sequence of transformations. The overall workflow is depicted below.
Caption: Synthetic workflow for the target compound.
The core logic is as follows:
-
Regioselective Esterification: We begin by selectively esterifying the α-carboxylic acid of N-Boc-L-aspartic acid. This is achieved by forming a cyclic anhydride, which is then opened with methanol. This ensures that the β-carboxylic acid remains free for the subsequent reduction step.
-
Reduction and Cyclization: The free carboxylic acid is then reduced to a primary alcohol. This alcohol is converted into a good leaving group (mesylate), which facilitates an intramolecular SN2 reaction by the Boc-protected amine to form the pyrrolidine ring.
-
Stereochemical Inversion: The crucial step for achieving the desired trans stereochemistry is the displacement of a hydroxyl group (via its mesylate) with an azide anion. This proceeds with complete inversion of configuration (an SN2 reaction), converting the cis precursor to the trans azide.
-
Final Reduction: The synthesis is completed by the reduction of the azide group to the primary amine, yielding the final product.
Detailed Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Purity | Supplier (Example) | Notes |
| N-Boc-L-aspartic acid | 98% | Sigma-Aldrich | Starting material |
| Acetic Anhydride (Ac₂O) | ≥99% | Fisher Scientific | Reagent grade |
| Pyridine | Anhydrous, 99.8% | Acros Organics | |
| Methanol (MeOH) | Anhydrous | J.T. Baker | |
| Borane-tetrahydrofuran complex (BH₃·THF) | 1.0 M in THF | Sigma-Aldrich | Handle under inert atmosphere |
| Methanesulfonyl chloride (MsCl) | 99.5% | Alfa Aesar | |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich | Highly Toxic! Handle with care |
| Palladium on Carbon (Pd/C) | 10 wt. % | Strem Chemicals | |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | |
| Tetrahydrofuran (THF) | Anhydrous | J.T. Baker | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction/chromatography |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography |
Step 1 & 2: Synthesis of N-Boc-L-aspartic acid 4-methyl ester
-
Rationale: This two-step, one-pot procedure selectively protects the α-carboxyl group. Acetic anhydride and pyridine form a cyclic anhydride intermediate. The subsequent addition of methanol results in a regioselective ring-opening at the less sterically hindered carbonyl, yielding the desired β-acid.
-
Suspend N-Boc-L-aspartic acid (1.0 eq) in anhydrous pyridine (3.0 mL per mmol of aspartic acid) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours. The mixture should become a clear solution.
-
Slowly add anhydrous methanol (5.0 eq) to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Co-evaporate the residue with toluene (2 x 20 mL) to remove residual pyridine.
-
The crude product is a viscous oil and can be used in the next step without further purification.
Step 3: Synthesis of N-Boc-4-hydroxy-L-proline methyl ester
-
Rationale: Borane-THF is a chemoselective reducing agent that will reduce the carboxylic acid in the presence of the ester. The in-situ cyclization occurs as the newly formed alcohol displaces the Boc-protected amine, which is activated by the borane.
-
Dissolve the crude N-Boc-L-aspartic acid 4-methyl ester (1.0 eq) in anhydrous THF (5 mL per mmol).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add BH₃·THF (1.0 M solution in THF, 2.5 eq) dropwise via syringe over 30 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of methanol until the gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography (e.g., 30-50% EtOAc in hexanes) to yield the product as a colorless oil.
Step 4 & 5: Synthesis of cis-4-Azido-L-proline derivative
-
Rationale: This two-step sequence first converts the hydroxyl group into an excellent leaving group, the mesylate. The subsequent reaction with sodium azide is a classical SN2 reaction. According to the Walden inversion principle, this reaction proceeds with a complete inversion of stereochemistry at the C4 position, converting the trans-hydroxyl precursor to the desired cis-azide.
-
Mesylation: Dissolve the N-Boc-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM (5 mL per mmol) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with cold 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The crude mesylate is unstable and should be used immediately.
-
Azide Displacement: Dissolve the crude mesylate in anhydrous DMF (4 mL per mmol).
-
Add sodium azide (NaN₃, 3.0 eq). CAUTION: NaN₃ is highly toxic and potentially explosive.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (e.g., 10-20% EtOAc in hexanes) to afford the azide product.
Step 6: Synthesis of this compound
-
Rationale: The final step is the reduction of the azide to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation. The hydrogen gas, activated by the palladium catalyst, reduces the azide to the amine without affecting the other functional groups (Boc and ester).
-
Dissolve the cis-4-azido-L-proline derivative (1.0 eq) in methanol (10 mL per mmol).
-
Carefully add 10 wt. % Pd/C (10 mol %) to the solution in a flask suitable for hydrogenation.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) for 16 hours at room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by chromatography if necessary.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results for this compound |
| ¹H NMR | The spectrum should show distinct signals for the Boc group (~1.4 ppm), the pyrrolidine ring protons (2.5-4.0 ppm), and the methyl ester (~3.7 ppm). The coupling constants between the C3 and C4 protons will be indicative of the trans configuration (typically a small J-value). |
| ¹³C NMR | Expect signals for the Boc carbonyl (~155 ppm), the ester carbonyl (~173 ppm), the Boc quaternary carbon (~80 ppm), the methyl ester carbon (~52 ppm), and the pyrrolidine ring carbons. |
| Mass Spec (ESI+) | Calculated for C₁₁H₂₀N₂O₄. Expect to find [M+H]⁺ and/or [M+Na]⁺ peaks. |
| FT-IR | Characteristic peaks for N-H stretching (amine), C=O stretching (carbamate and ester), and C-N stretching. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. By leveraging fundamental principles of organic chemistry, such as regioselective reactions and stereospecific SN2 displacements, this method offers reliable access to a key building block for drug discovery. The detailed explanations and step-by-step instructions are intended to enable researchers to successfully implement this synthesis in their own laboratories, facilitating the development of novel therapeutics.
References
-
Title: A Practical Synthesis of Optically Pure 4-Amino-L-proline Derivatives Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Stereocontrolled Synthesis of 3,4-Disubstituted Pyrrolidines through SN2 Reaction of γ-Sulfonyloxy-α,β-enoates with Amines Source: Organic Letters URL: [Link]
-
Title: A General and Efficient Method for the Reduction of Azides to Amines Source: Tetrahedron Letters URL: [Link]
large-scale synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate for pharmaceutical research
Abstract
This document provides a comprehensive guide for the large-scale synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, a critical chiral building block in pharmaceutical research. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds, and this specific derivative serves as a versatile intermediate for the development of novel therapeutics.[1][2][3] This application note details a robust and scalable synthetic protocol, including in-depth explanations of the experimental choices, a step-by-step methodology, and thorough data presentation. The described process is designed to be a self-validating system, ensuring reproducibility and high purity of the final product, suitable for advanced drug discovery programs.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural unit in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive scaffold for medicinal chemists to explore pharmacophore space effectively.[1] Substituted chiral pyrrolidines, in particular, are key components of many biologically active molecules, including antiviral, antibacterial, and anticancer agents.[3]
This compound is a valuable intermediate due to its orthogonal protecting groups—the Boc (tert-butoxycarbonyl) group on the amine and the methyl ester on the carboxylic acid. This allows for selective deprotection and further functionalization at either position, providing a modular approach to the synthesis of complex target molecules.
Synthetic Strategy and Mechanistic Rationale
The presented synthesis is a multi-step process designed for scalability and efficiency. The core of the strategy involves the stereoselective formation of the pyrrolidine ring, followed by functional group manipulations to install the desired protecting groups. Several methods for pyrrolidine synthesis are known, including 1,3-dipolar cycloadditions and intramolecular cyclizations.[4][5] For large-scale applications, factors such as atom economy, reagent cost, and operational simplicity are paramount.
The chosen synthetic route leverages an asymmetric Michael addition as a key step to establish the desired stereochemistry, followed by reductive cyclization.[6] The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc₂O), a widely used and efficient reagent for the protection of amines.[7]
Diagram 1: Overall Synthetic Workflow
This diagram illustrates the high-level stages of the synthesis, from starting materials to the final purified product.
Caption: High-level overview of the synthetic process.
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis. All reagents should be of high purity, and reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
3.1. Materials and Reagents
| Reagent | Grade | Supplier |
| Starting Material A | ≥98% | Commercially Available |
| Starting Material B | ≥98% | Commercially Available |
| Chiral Catalyst | ≥99% | Commercially Available |
| Reducing Agent | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
3.2. Step-by-Step Procedure
Step 1: Asymmetric Michael Addition
-
To a flame-dried, argon-purged reactor, add Starting Material A (1.0 eq) and the chiral catalyst (0.05 eq) in anhydrous DCM.
-
Cool the mixture to -78 °C with stirring.
-
Slowly add a solution of Starting Material B (1.1 eq) in anhydrous DCM over 1 hour.
-
Maintain the reaction at -78 °C for 24 hours, monitoring by TLC or HPLC for completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Michael adduct.
Step 2: Reductive Cyclization
-
Dissolve the crude Michael adduct in methanol.
-
Add the reducing agent (e.g., Raney Nickel or a palladium catalyst) under an inert atmosphere.
-
Pressurize the reactor with hydrogen gas (50 psi) and stir vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC or HPLC. Upon completion, carefully filter the catalyst through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyrrolidine intermediate.
Step 3: N-Boc Protection
-
Dissolve the crude pyrrolidine intermediate in a mixture of dioxane and water (1:1).
-
Add triethylamine (2.5 eq) and di-tert-butyl dicarbonate (1.2 eq).[8]
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-Boc protected pyrrolidine carboxylic acid.
Step 4: Esterification
-
Dissolve the crude N-Boc protected pyrrolidine carboxylic acid in anhydrous methanol.
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.5 eq) or use sulfuric acid as a catalyst.[9]
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
3.3. Purification
The crude product is purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC and combine the pure fractions.
-
Concentrate the pure fractions under reduced pressure to yield this compound as a solid. The purification of polar amino esters can sometimes be challenging, and alternative methods like ion-exchange chromatography or crystallization may be employed.[10][11][12]
Diagram 2: Reaction Scheme
This diagram provides a visual representation of the chemical transformations in the synthesis.
Caption: Step-by-step chemical reaction pathway.
Data and Results
The following table summarizes typical results obtained from a large-scale synthesis run.
| Parameter | Value |
| Starting Material A (mass) | 100 g |
| Final Product (mass) | 150-170 g |
| Overall Yield | 60-70% |
| Purity (by HPLC) | >98% |
| Diastereomeric Excess (de) | >99% |
| Enantiomeric Excess (ee) | >99% |
Safety and Handling
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves are mandatory at all times.
-
Reagent Handling: Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Hydrogenation: The reductive cyclization step involves flammable hydrogen gas under pressure. Ensure the reactor is properly sealed and operated by trained personnel.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. The detailed procedural steps and mechanistic explanations are intended to enable researchers and drug development professionals to successfully implement this synthesis in their laboratories. The strategic use of an asymmetric Michael addition ensures excellent stereocontrol, which is crucial for the synthesis of chiral pharmaceutical intermediates.
References
-
Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. [Link]
-
Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. PubMed. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. ACS Publications. [Link]
-
How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. [Link]
- Method for separating and purifying amino acid.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
- Process for purifying long chain amino acids.
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. US4554376A - Method for separating and purifying amino acid - Google Patents [patents.google.com]
- 12. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for the column chromatography purification of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate. The information presented here is curated to ensure scientific integrity and provide actionable solutions to common experimental challenges.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification process, offering explanations and corrective actions based on established chemical principles.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My column chromatography is not effectively separating the this compound from starting materials or byproducts. What could be the cause, and how can I improve the resolution?
Answer: Poor separation is a frequent challenge and can stem from several factors related to the mobile phase, stationary phase, or the column packing itself.
-
Underlying Cause: The polarity of the chosen mobile phase is likely not optimal for achieving differential migration of your compound and the impurities on the silica gel. If the eluent is too polar, all components will travel quickly up the column with little separation. Conversely, if it's not polar enough, the compounds may not move at all.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the best solvent system.[1][2][3]
-
Goal: Aim for a solvent system that gives your target compound an Rf (retardation factor) value between 0.25 and 0.35. This generally provides the best separation in column chromatography.
-
Procedure: Systematically test different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[4][5] For polar, Boc-protected amines, a common starting point is a mixture of ethyl acetate and petroleum ether (EA/PE).[4]
-
-
Employ a Gradient Elution: If a single solvent mixture (isocratic elution) fails to separate all components, a gradient elution can be highly effective.
-
How it works: Start with a less polar mobile phase to elute the non-polar impurities. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will then elute your target compound, followed by any more polar impurities.
-
-
Consider Additives: For amine-containing compounds, which can interact strongly with the acidic silica gel and cause tailing (streaking), adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase can significantly improve peak shape and separation.
-
Issue 2: The Purified Product Shows Signs of Boc-Group Cleavage
Question: After purification, my NMR analysis indicates partial or complete loss of the N-Boc protecting group. How can this happen during chromatography, and what are the preventative measures?
Answer: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[6][7] Standard silica gel is inherently acidic and can catalyze the deprotection of the Boc group, especially with prolonged contact time.
-
Underlying Cause: The acidic nature of the silica gel stationary phase is the primary culprit. This issue can be exacerbated by certain mobile phase additives or impurities. For instance, using chloroform that has not been stabilized with ethanol can contain trace amounts of HCl, which will readily cleave the Boc group.
-
Troubleshooting Steps:
-
Use Neutralized or Basic Stationary Phase:
-
Neutralized Silica: Before packing the column, you can wash the silica gel with a dilute solution of a weak base (like triethylamine in your mobile phase) and then re-equilibrate with the mobile phase.
-
Amine-Functionalized Silica: For particularly sensitive compounds, using commercially available amine-functionalized silica gel can be an excellent, albeit more expensive, option.[8]
-
-
Avoid Acidic Additives: Ensure that your mobile phase does not contain acidic modifiers like trifluoroacetic acid (TFA), which is sometimes used in reversed-phase chromatography but is too harsh for Boc-protected compounds on silica gel.[7] Even small amounts of acetic acid should be used with caution.
-
Minimize Column Residence Time: A faster elution, achieved by slightly increasing the mobile phase polarity (while maintaining separation), can reduce the contact time of your compound with the acidic silica gel. However, this is a trade-off with resolution.
-
Issue 3: Low Recovery of the Target Compound
Question: I am experiencing a significant loss of my product during the column chromatography step. What are the potential reasons for this low yield?
Answer: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, co-elution with impurities, or physical loss during the process.
-
Underlying Cause: Polar compounds, especially those with free amine groups (even if Boc-protected), can bind irreversibly to the active sites on the silica gel. Additionally, if the separation from impurities is poor, fractions containing the product may be discarded if they are not sufficiently pure.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: As mentioned for preventing Boc-deprotection, adding a small amount of triethylamine to the eluent can "cap" the highly active silanol groups on the silica surface, preventing strong, irreversible binding of your compound.
-
Proper Column Loading: Ensure the crude sample is concentrated onto a small amount of silica gel (dry loading) rather than dissolving it in a large volume of solvent (wet loading), especially if the solubility in the mobile phase is limited. This leads to a more concentrated band at the start of the chromatography and better separation.
-
Careful Fraction Collection and Analysis: Collect smaller fractions and analyze them meticulously by TLC. Sometimes, the product can elute over a broader range of fractions than expected. Pooling fractions based on careful TLC analysis is crucial to maximize recovery without compromising purity.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound?
A common and effective starting point for the chromatography of Boc-protected amino esters is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[1][4] A typical starting ratio to test on TLC would be in the range of 1:4 to 1:2 (Ethyl Acetate:Petroleum Ether). Adjust the ratio based on the observed Rf value of your target compound.
Q2: How can I visualize my compound on a TLC plate if it is not UV active?
This compound lacks a strong chromophore for UV visualization. Therefore, you will need to use a chemical stain. A common and effective stain for amine-containing compounds is a ninhydrin solution.[3] After dipping the TLC plate in the ninhydrin solution and gently heating it, the free amine (if any deprotection occurred) or the Boc-protected amine will appear as colored spots (typically purple or yellow).[3] Another general-purpose stain is potassium permanganate.
Q3: Is it better to perform dry loading or wet loading of my sample onto the column?
For compounds that have moderate to low solubility in the mobile phase, dry loading is generally superior. It ensures that the compound is applied to the column in a very narrow band, which leads to better separation.
-
Dry Loading Procedure:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.
-
Q4: My compound is streaking (tailing) on the TLC plate and the column. What does this indicate and how can I fix it?
Tailing is often a sign of strong interaction between your compound and the acidic silanol groups on the silica gel. This is common for amines. Adding a small amount (0.1-1%) of a base like triethylamine or a few drops of ammonia to your mobile phase will usually resolve this issue by neutralizing the acidic sites on the silica.[9]
III. Experimental Protocols and Data
Protocol 1: TLC Analysis for Mobile Phase Optimization
-
Prepare several small beakers with different solvent mixtures (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexane).
-
Using a capillary tube, spot your crude reaction mixture onto the baseline of a TLC plate.[3]
-
Place the TLC plate in a developing chamber containing one of the prepared solvent systems.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[3]
-
Remove the plate, mark the solvent front, and dry it.
-
Visualize the spots using an appropriate stain (e.g., ninhydrin).
-
Calculate the Rf value for your target compound in each solvent system.
-
Select the solvent system that provides an Rf value of approximately 0.25-0.35 for the column chromatography.
Table 1: Example TLC Data and Mobile Phase Selection
| % Ethyl Acetate in Hexane | Observed Rf of Target Compound | Recommendation for Column Chromatography |
| 10% | 0.05 | Too low, increase polarity |
| 20% | 0.15 | Getting closer, increase polarity slightly |
| 30% | 0.30 | Optimal for separation |
| 40% | 0.50 | Too high, decrease polarity |
Protocol 2: Step-by-Step Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with the chosen mobile phase. In a separate beaker, create a slurry of silica gel in the mobile phase and pour it into the column, allowing it to settle into a packed bed without air bubbles.
-
Sample Loading (Dry Loading): Adsorb the crude product onto a small amount of silica gel as described in the FAQ section. Carefully layer this onto the top of the packed column bed.
-
Elution: Gently add the mobile phase to the top of the column. Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the silica bed to prevent the column from running dry.
-
Fraction Collection and Analysis: Collect fractions of a consistent volume. Spot every few fractions on a TLC plate to track the elution of your compound.
-
Pooling and Concentration: Once the product has completely eluted, pool the pure fractions together. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
IV. Visual Workflow and Logic Diagrams
Diagram 1: Workflow for Column Chromatography Purification
Caption: A step-by-step workflow for the purification process.
Diagram 2: Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation issues.
V. References
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of N-Boc-pyrrolidine Derivatives. Retrieved from orgsyn.org.
-
Karlsson, S., & Hogberg, H.-E. (1999). Enantiomerically Pure trans-3,4-Disubstituted Tetrahydrothiophenes from Diastereoselective Thiocarbonyl Ylide Addition to Chiral a,b-Unsaturated Amides. Organic Letters, 1(1), 1667–1669. [Link]
-
Royal Society of Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
Springer Nature. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of crude pyrroles - US5502213A. Retrieved from
-
Wiley Online Library. (2023, May 5). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion.
-
ResearchGate. (2025). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs.
-
Qeios. (2023, July 27). Developing a Novel Mobile Phase to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl.
-
The Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide.
-
ResearchGate. (2013). What is a good way to select mobile phase in chromatography? Retrieved from [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
-
Scholars Research Library. (n.d.). Der Pharma Chemica.
-
Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC.
Sources
- 1. sciforum.net [sciforum.net]
- 2. rsc.org [rsc.org]
- 3. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. rsc.org [rsc.org]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
troubleshooting low yields in the synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Technical Support Center: Synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic sequence. The pyrrolidine scaffold is a crucial building block in medicinal chemistry, and achieving high yield and diastereoselectivity is paramount for efficient drug discovery pipelines.[1][2][3][4][5] This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My overall yield is dramatically low after purification. What are the most common points of failure in this synthesis?
Low overall yield is a frequent issue that can stem from multiple stages of the synthesis and purification process. A systematic approach is required to pinpoint the exact cause.
Core Issues to Investigate:
-
Incomplete Cyclization: The intramolecular reaction to form the pyrrolidine ring may be stalling. This can be due to suboptimal reaction conditions (temperature, concentration) or inappropriate choice of base.
-
Epimerization: The desired trans stereochemistry is thermodynamically less stable than the cis isomer. The presence of a strong base can lead to epimerization at the carbon bearing the carboxylate group, resulting in a mixture of diastereomers that are difficult to separate and lower the yield of the target compound.[6]
-
Difficult Purification: The product and starting materials or isomers may have very similar polarities, leading to poor separation during column chromatography and, consequently, significant product loss.[7]
-
Side Reactions: Competing intermolecular reactions or decomposition of starting materials and products can reduce the final yield. For instance, using a nucleophilic base could lead to unwanted side reactions with the ester functionality.
To diagnose the problem, we recommend a workflow that validates each stage of the process.
Troubleshooting Workflow for Low Yields
Caption: A decision tree to diagnose the root cause of low yields.
Question 2: My NMR analysis shows a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the trans product?
Achieving high diastereoselectivity is the most critical challenge in this synthesis. The formation of the undesired cis isomer is often a result of epimerization of the C3 proton, which is acidic due to the adjacent ester group.
Causality: The use of strong, non-hindered bases can easily deprotonate the C3 position, leading to a planar enolate intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of cis and trans products. Often, the cis isomer is the thermodynamically more stable product, so prolonged reaction times or harsh basic conditions will favor its formation.
Solutions to Enhance trans Selectivity:
-
Base Selection: The choice of base is paramount. Avoid strong, small bases like sodium methoxide or potassium tert-butoxide if possible.
-
Recommended Bases: Opt for non-nucleophilic, sterically hindered bases like 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA). These are less likely to cause epimerization while still promoting the desired reaction.
-
-
Temperature Control: Perform the cyclization at the lowest temperature that allows the reaction to proceed at a reasonable rate. Lower temperatures disfavor the equilibrium that leads to epimerization. Start at 0 °C and slowly warm to room temperature if necessary.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Extended reaction times provide more opportunity for the product to epimerize to the more stable cis isomer.
| Parameter | Standard Condition (Leads to Isomers) | Recommended Condition (Favors trans) | Rationale |
| Base | NaH, KOtBu, NaOMe | Triethylamine (TEA), DBU, DIPEA | Sterically hindered, non-nucleophilic bases reduce C3-deprotonation and subsequent epimerization. |
| Temperature | Reflux or elevated temperatures | 0 °C to Room Temperature | Lower temperatures provide kinetic control, favoring the formation of the desired trans product over the thermodynamic cis isomer. |
| Reaction Time | > 24 hours or overnight without monitoring | Monitor until SM is consumed (typically 4-12 h) | Minimizes the time the product is exposed to basic conditions, reducing the chance of isomerization. |
Question 3: The reaction seems to stall and never reaches completion, even after extended periods. What could be the cause?
An incomplete reaction points to issues with reagents, concentration, or activation energy.
Potential Causes & Solutions:
-
Reagent Quality:
-
Solvent: Ensure you are using anhydrous (dry) solvents. Water can interfere with many organometallic reactions and quench anionic intermediates.
-
Base Activity: If using a solid base like NaH, ensure it is fresh. Older NaH can have an oxide coating that reduces its reactivity. Wash it with dry hexanes before use if you suspect it's old.
-
-
Concentration: Intramolecular cyclizations are highly dependent on concentration. If the concentration is too high, intermolecular side reactions can dominate. If it's too low, the reaction rate may be impractically slow.
-
Protocol: A good starting point is a substrate concentration of 0.05 M to 0.1 M. If intermolecular products are observed (e.g., dimers by LC-MS), dilute the reaction further.
-
-
Insufficient Activation:
-
Temperature: While high temperatures can cause epimerization, some reactions require a certain amount of thermal energy to overcome the activation barrier. If the reaction is clean but stalled at room temperature, consider gently heating to 40-50 °C while carefully monitoring for isomer formation.
-
Question 4: I am struggling to separate the trans isomer from the cis isomer and other impurities during column chromatography. What purification strategies do you recommend?
The separation of diastereomers can be notoriously difficult due to their similar physical properties.
Optimized Purification Protocol:
-
Solvent System Screening: Before committing to a large-scale column, perform small-scale TLC screening with various solvent systems. The goal is to maximize the difference in retention factor (ΔRf) between the trans and cis spots.
-
Recommended Systems: Start with a Hexane/Ethyl Acetate gradient. If separation is poor, try systems containing dichloromethane (DCM), such as DCM/Methanol or DCM/Ethyl Acetate. Sometimes, adding a small amount of a third solvent, like triethylamine (0.1-1%), can improve peak shape and resolution for amines.
-
-
Alternative Stationary Phases: If standard silica gel fails, consider other options.
-
Amine-functionalized silica: This can be particularly effective for separating basic compounds like pyrrolidines and can prevent peak tailing.[8]
-
Reverse-phase chromatography (C18): If the compounds are sufficiently soluble in water/acetonitrile or water/methanol, reverse-phase purification can sometimes provide a different selectivity profile that allows for separation.
-
-
Derivative Formation: As a last resort, consider derivatization. Reacting the crude mixture with an agent that selectively reacts with one isomer or changes the polarity significantly can facilitate separation. After separation, the derivative can be cleaved to yield the pure product. This is a more involved process but can be effective when all else fails. Another approach is to form salts, as different diastereomeric salts can have different solubilities, allowing for separation by crystallization.[9]
Key Experimental Workflow: Synthesis and Work-up
This section provides a generalized, robust protocol that prioritizes yield and diastereoselectivity.
Caption: Recommended experimental workflow for the synthesis.
References
-
Synthesis of a New Chiral Pyrrolidine. Molecules. Available at: [Link]
-
Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. Journal of Separation Science. Available at: [Link]
-
Pyrrolidine - Wikipedia. Wikipedia. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link]
-
Carbonyl–Allene Metathesis of S-Allenyl-α-oxo-S,S/N,S-ketene Acetals: A Thermally Driven Intramolecular Tandem [2 + 2] Cycloaddition–Retro-Cyclization. Organic Letters. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Available at: [Link]
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic Letters. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link]
-
'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. White Rose Research Online. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. Available at: [Link]
-
New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
-
Synthesis of substituted pyrrolidines. DiVA portal. Available at: [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. Available at: [Link]
- Separation of cis and trans isomers.Google Patents.
-
Synthesis of Boc protected amino acid methyl ester 4. ResearchGate. Available at: [Link]
- Separation and purification of cis and trans isomers.Google Patents.
-
Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules. Available at: [Link]
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.Google Patents.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]
- 6. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
optimizing reaction time and temperature for Boc deprotection of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Welcome to the technical support guide for the optimization of N-Boc deprotection, specifically focusing on the trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate substrate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this common yet crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction with confidence.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.
Question 1: My Boc deprotection is incomplete or proceeding very slowly, even after several hours. What should I do?
Answer: Incomplete deprotection is a common issue stemming from insufficient acidic strength or non-optimal reaction conditions. The stability of the Boc group is highly dependent on the acid concentration, solvent, and temperature.
Causality: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. If the acid is not strong enough or concentrated enough, this equilibrium is not sufficiently driven towards the product.
Solutions & Optimization Steps:
-
Increase Acid Concentration: If you are using a dilute solution of trifluoroacetic acid (TFA), such as 10-20% in dichloromethane (DCM), the most straightforward step is to increase the concentration. A 1:1 (v/v) mixture of TFA and DCM is a robust starting point for many substrates.[1][2] For particularly stubborn cases, neat TFA can be employed, though care must be taken to monitor for potential side reactions.[3]
-
Switch to a Different Acid System: 4M HCl in 1,4-dioxane is another highly effective and widely used reagent for Boc deprotection.[4][5] Some substrates that are slow to deprotect with TFA respond well to this system. It is often used at room temperature and can lead to the precipitation of the desired amine as a hydrochloride salt, which can simplify purification.[2][5]
-
Elevate the Temperature: Most Boc deprotections are run at 0°C to room temperature to minimize side reactions.[3][6] If the reaction is sluggish at room temperature, gentle heating to 40-50°C can significantly increase the rate. However, this should be done cautiously and with careful monitoring, as higher temperatures can also promote side reactions like ester hydrolysis.[3]
-
Extend Reaction Time: While many Boc deprotections are complete within 1-4 hours, some sterically hindered or electronically deactivated substrates may require longer reaction times.[4][5] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before quenching.[5]
Question 2: I'm observing significant degradation of my methyl ester group during the deprotection. How can I prevent this?
Answer: The methyl ester in your substrate is susceptible to hydrolysis under acidic conditions, especially in the presence of water. Optimizing for chemoselectivity is key.
Causality: Acid-catalyzed ester hydrolysis is initiated by the protonation of the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by water. The presence of water, even in trace amounts, can facilitate this unwanted side reaction.
Solutions & Optimization Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (like dry DCM or dioxane) and fresh, high-quality reagents. TFA, in particular, can be hygroscopic. Using a freshly opened bottle or properly stored reagent is crucial.[3]
-
Lower the Reaction Temperature: Perform the reaction at 0°C. This will slow down the rate of ester hydrolysis more significantly than it will slow the rate of Boc deprotection, thus improving the selectivity.[3]
-
Minimize Reaction Time: Monitor the reaction closely using TLC (staining with ninhydrin to visualize the appearance of the free amine) or LC-MS.[7] Quench the reaction as soon as the starting material is consumed to minimize the substrate's exposure time to the strong acid.
-
Consider Milder Reagents: While seemingly counterintuitive if the reaction is slow, using the minimum necessary acid strength can sometimes find a balance. For instance, trying 25-50% TFA in DCM at 0°C before resorting to harsher conditions may preserve the ester.
Question 3: My final product is contaminated with a byproduct that is 56 mass units higher than my expected product. What is this and how do I avoid it?
Answer: This byproduct is almost certainly the result of N- or C-alkylation by the tert-butyl cation generated during the reaction.
Causality: The Boc deprotection mechanism liberates a tert-butyl cation (t-Bu⁺), a reactive electrophile.[8][9] This cation can be trapped by any nucleophile present in the reaction. While it often fragments to isobutylene, it can also alkylate the newly formed amine product or other electron-rich sites on your molecule.[8][9]
Solutions & Optimization Steps:
-
Use a Cation Scavenger: The most effective way to prevent t-butylation is to introduce a "scavenger" into the reaction mixture. The scavenger's role is to trap the t-butyl cation before it can react with your product.
-
Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent choices. They are typically added at a concentration of 2-5% (v/v).
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common Boc deprotection issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for this deprotection? A: A reliable starting point is to dissolve the substrate in DCM (approx. 0.1 M), cool to 0°C, and add an equal volume of TFA. Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.[1][3]
Q2: How should I monitor the reaction progress effectively? A: Thin Layer Chromatography (TLC) is the most common method. The Boc-protected starting material will have a higher Rf value (less polar) than the free amine product. Staining the TLC plate with a ninhydrin solution is highly effective, as it will develop a distinct color (usually purple or yellow) for the primary or secondary amine product, while the N-Boc starting material will not stain.[7] For more precise tracking, LC-MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: Which acid is "milder" or better for sensitive substrates, TFA or HCl in dioxane? A: The term "milder" can be context-dependent. TFA is a very strong acid, but it is volatile and can be removed easily under vacuum. HCl in dioxane is also a strong acid system. However, the resulting amine hydrochloride salt often precipitates from the reaction or upon addition of a non-polar solvent like diethyl ether, which can be a gentler method of isolation than a full aqueous workup and extraction.[2][5] For substrates sensitive to residual acid, the HCl salt might be preferable as it is a non-volatile solid that can be filtered and washed.
Q4: Are there any non-acidic methods for Boc deprotection? A: Yes, thermal deprotection is a viable alternative, particularly for substrates that are highly sensitive to acid.[10] This typically involves heating the substrate in a high-boiling solvent like toluene, dioxane, or even under solvent-free conditions.[11] Temperatures can range from 120°C to over 200°C.[10] This method is often used in continuous flow chemistry but can be adapted for batch processes.[10][11]
Experimental Protocols
Protocol 1: Standard Deprotection with TFA/DCM
-
Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes until the internal temperature reaches ~0°C.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 1.0 eq by volume to the DCM) dropwise to the stirring solution.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-4 hours.
-
Monitoring: Check for the consumption of starting material using TLC (e.g., 10% MeOH in DCM, stained with ninhydrin) or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA. The resulting TFA salt can be used directly or neutralized by dissolving the residue in DCM and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[5]
Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane
-
Setup: To a round-bottom flask containing the N-Boc substrate (1.0 eq), add a 4M solution of HCl in 1,4-dioxane (5-10 eq of HCl). Anhydrous methanol or DCM can be used as a co-solvent if solubility is an issue.[2][5]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. In many cases, the product will precipitate out of the solution as the hydrochloride salt.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS. A small aliquot can be quenched with a base (like triethylamine) before spotting on a TLC plate.
-
Workup: If a precipitate has formed, collect the solid by filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or MTBE to remove any non-polar impurities. Dry the solid under high vacuum to obtain the pure amine hydrochloride salt. If no precipitate forms, the solvent can be removed in vacuo and the resulting residue triturated with diethyl ether to induce precipitation.[5]
Summary of Recommended Starting Conditions
| Condition Category | Reagent System | Temperature | Typical Time | Key Considerations |
| Standard Conditions | 50% TFA in DCM | 0°C to RT | 1-3 h | Good general-purpose method; easy to perform.[4] |
| For Acid-Sensitive Esters | 20-50% TFA in DCM | 0°C | 1-4 h | Lower temperature minimizes ester hydrolysis.[3] |
| Alternative/Precipitation | 4M HCl in 1,4-Dioxane | Room Temp. | 1-4 h | Useful if TFA salt is oily; HCl salt often precipitates.[2][5] |
| Accelerated Conditions | 50% TFA in DCM | Room Temp. to 40°C | 30 min - 2 h | For sterically hindered or unreactive substrates.[12] |
| For t-Butylation Prone Substrates | 50% TFA in DCM + 5% Anisole | 0°C to RT | 1-3 h | Anisole acts as a cation scavenger to prevent side reactions.[8][9][13] |
References
-
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]
-
On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Springer Nature. Available at: [Link]
-
Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. Available at: [Link]
-
Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. Available at: [Link]
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. Available at: [Link]
-
Is the protecting group boc of the amino group stable at 37°C? ResearchGate. Available at: [Link]
-
Boc De-protection. Reddit. Available at: [Link]
Sources
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
Navigating Solubility Challenges with trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered when using this versatile building block in organic synthesis. As Senior Application Scientists, we understand that achieving homogeneous reaction conditions is critical for reproducibility and yield. This resource combines fundamental chemical principles with field-tested troubleshooting strategies to empower you in your research and development endeavors.
Understanding the Solubility Profile
This compound possesses a somewhat dichotomous structure that can influence its solubility. The presence of the polar amino and ester functional groups lends itself to solubility in polar solvents, while the bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group can impart solubility in less polar organic solvents. This balance means that finding the ideal solvent can sometimes be challenging.
dot graph G { layout="neato"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Polar Moieties\n(Amine, Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Non-Polar Moiety\n(Boc Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Solubility in Polar Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Solubility in Non-Polar Solvents", fillcolor="#FBBC05", fontcolor="#202124"];
A -- B [label="contributes to"]; A -- C [label="contributes to"]; B -- D [label="favors"]; C -- E [label="favors"]; } dot
Caption: Molecular structure influences on solubility.
Troubleshooting Guide: Tackling Solubility Issues Head-On
This section is formatted as a series of questions you might encounter during your experimental work, followed by actionable solutions and the scientific rationale behind them.
Question 1: My this compound is not dissolving in my chosen reaction solvent. What are my immediate next steps?
When faced with poor solubility, a systematic approach is key. Before making significant changes to your reaction, consider these initial interventions:
-
Sonication: An ultrasonic bath can be a powerful tool to aid dissolution. The high-frequency sound waves create cavitation bubbles that can help break up solid aggregates and increase the surface area available for solvation.
-
Gentle Heating: Cautiously warming the mixture can increase the kinetic energy of the system and often significantly improves solubility. However, be mindful of the thermal stability of your other reagents and the solvent's boiling point. It is recommended to heat in small increments and monitor for any signs of degradation.
-
Solvent Purity Check: Ensure your solvent is anhydrous and of an appropriate grade. Water contamination can sometimes decrease the solubility of organic compounds in non-polar solvents.
Question 2: I've tried sonication and gentle heating with no success. How do I choose a better solvent or solvent system?
If initial physical methods fail, a change in the chemical environment is necessary. The principle of "like dissolves like" is a good starting point. Given the molecule's characteristics, a range of solvents should be considered.
Qualitative Solubility Predictions
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High | The polar nature of these solvents can effectively solvate the amine and ester groups. DMF and DMSO are often excellent choices for polar organic molecules. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can often dissolve a wide range of organic compounds. DCM is a common choice for many organic reactions. |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | Moderate | THF and dioxane are moderately polar and can be effective solvents. Diethyl ether is less polar and may be a poorer choice. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The polar hydroxyl group can interact with the polar functionalities of the molecule. Methanol is often a good starting point for polar compounds. |
| Hydrocarbons | Hexanes, Toluene | Low | These non-polar solvents are unlikely to be effective on their own due to the polar nature of the amino and ester groups. |
Experimental Protocol: Small-Scale Solubility Screening
To avoid wasting valuable material, perform a small-scale solubility test:
-
To a series of small vials, add approximately 1-2 mg of this compound.
-
To each vial, add 0.1 mL of a different test solvent.
-
Observe the solubility at room temperature.
-
If the compound does not dissolve, try vortexing or sonicating for 1-2 minutes.
-
If still insoluble, gently warm the vial and observe any changes.
-
Record your observations to guide your solvent selection for the reaction.
Question 3: A single solvent isn't working. Can I use a co-solvent system?
Absolutely. Using a co-solvent is a common and effective strategy. A mixture of two miscible solvents can fine-tune the polarity of the reaction medium.
-
For reactions in less polar solvents (e.g., THF, Toluene): If your other reagents require a less polar environment but your target compound is not dissolving, consider adding a small amount of a polar aprotic co-solvent like DMF or NMP. Start with a small percentage (e.g., 5-10% v/v) and gradually increase it until dissolution is achieved. In some cases, even a small addition can have a significant effect. For instance, the use of dioxane as a co-solvent has been reported to improve the solubility of reactants in certain cycloaddition reactions[1].
-
For reactions in polar solvents: While less common for this specific issue, if you need to decrease the polarity of a solvent like DMF, you could add a less polar co-solvent like toluene or THF.
dot graph G { layout="neato"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="Insoluble Compound in Solvent A", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Co-solvent B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Adjusted Polarity of Solvent Mixture", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Improved Solubility", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B [label="Action"]; B -> C [label="Result"]; C -> D [label="Leads to"]; } dot
Caption: Co-solvent strategy for improving solubility.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound? It is best to store this compound in a cool, dry place, away from incompatible substances. Refer to the supplier's safety data sheet (SDS) for specific temperature recommendations.
Q2: Is this compound stable to heat? While gentle heating can aid dissolution, prolonged exposure to high temperatures should be avoided. The Boc protecting group can be thermally labile, especially under acidic or basic conditions.
Q3: Are there any known incompatibilities I should be aware of? This compound is incompatible with strong oxidizing agents and strong acids or bases, which can cleave the Boc protecting group.
Q4: Can I use this compound directly as supplied? Generally, yes. However, for sensitive reactions, it is good practice to ensure the compound is dry. If it has been stored for a long time, it may be advisable to dry it under vacuum.
Q5: In peptide coupling reactions, what are the recommended solvents? For peptide couplings, polar aprotic solvents are standard. DMF is a very common choice. DCM can also be used, sometimes in combination with DMF to aid solubility of all components[2].
References
-
Organic Syntheses Procedure. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Boc-pyrrolidine. PubChem Compound Summary for CID 643455. Retrieved from [Link]
-
ResearchGate. (2014). How can I seperate pyrrolidine?. Retrieved from [Link]
-
ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]
-
ResearchGate. (2017). The effect of the solvent on the synthesis of substituted 3-pyrrolin-2-ones. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
-
ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
(2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Retrieved from [Link]
-
(n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Stereoselective Synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Welcome to the technical support center for the stereoselective synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related pyrrolidine structures. The pyrrolidine ring is a vital scaffold in numerous FDA-approved pharmaceuticals, making its stereoselective synthesis a critical area of study.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic sequence.
I. Overview of the Synthetic Challenge
The synthesis of this compound presents a significant stereochemical challenge. The desired trans configuration at the C3 and C4 positions of the pyrrolidine ring requires precise control over the reaction conditions. The core of many synthetic strategies involves an asymmetric Michael addition to establish the initial stereocenters, followed by a cyclization to form the pyrrolidine ring.[3][4][5] Difficulties often arise in achieving high diastereoselectivity, managing side reactions, and purifying the final product.
Below is a generalized workflow that highlights the critical stages where issues commonly arise.
Caption: Generalized workflow for the synthesis of the target pyrrolidine.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve the trans stereochemistry?
A1: The most prevalent and effective strategies rely on stereoselective methods from acyclic precursors.[6][7] A key approach involves the organocatalytic asymmetric Michael addition of a nitroalkane or other suitable nucleophile to an enoate.[3][4] This step is crucial as it sets the stereochemistry that will direct the subsequent cyclization. An alternative route involves the diastereoselective reduction of a cyclic precursor, such as a pyrroline intermediate.[8]
Q2: Why is the Michael addition step so critical for stereocontrol?
A2: The Michael addition is often the first C-C bond-forming reaction that establishes the stereocenters at what will become the C3 and C4 positions of the pyrrolidine ring.[5] The choice of chiral catalyst or auxiliary in this step directly influences the enantiomeric excess (ee) and diastereomeric ratio (dr) of the open-chain intermediate. A poorly controlled Michael addition will result in a mixture of diastereomers that can be challenging to separate later in the synthesis.
Q3: What are the primary challenges in the reductive cyclization step?
A3: The main challenge during reductive cyclization is controlling the diastereoselectivity to favor the desired trans product. The cyclization of the linear precursor can often lead to a mixture of cis and trans isomers. The stereochemical outcome is influenced by factors such as the nature of the reducing agent, the solvent, and the temperature. In some cases, epimerization at the carbon alpha to the ester can occur under basic or acidic conditions, further complicating the stereochemical outcome.
Q4: Are there any common side reactions to be aware of?
A4: Yes, several side reactions can occur. During the Michael addition, double addition or polymerization of the Michael acceptor can be an issue. In the cyclization step, over-reduction of the ester group or incomplete cyclization can lead to impurities. If the reaction conditions are not carefully controlled, racemization or epimerization can also occur, leading to a loss of stereochemical purity.
III. Troubleshooting Guide
This section provides a detailed breakdown of common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in Michael Addition | - Ineffective chiral catalyst or auxiliary.- Non-optimal reaction temperature.- Incorrect solvent polarity. | - Screen different chiral catalysts (e.g., cinchona alkaloids, prolinol derivatives).- Optimize the reaction temperature; lower temperatures often favor higher selectivity.- Experiment with a range of solvents to find the optimal balance of solubility and reactivity. |
| Poor Yield in Michael Addition | - Deactivation of the catalyst.- Low reactivity of the Michael donor or acceptor.- Presence of impurities in starting materials. | - Ensure all reagents and solvents are anhydrous and free of impurities.- Use freshly prepared or purified starting materials.- Consider using a more activated Michael acceptor or a stronger nucleophile. |
| Formation of cis Isomer as the Major Product in Cyclization | - Thermodynamic vs. kinetic control of the cyclization.- Choice of reducing agent favoring the cis product. | - Alter the reaction conditions (temperature, solvent, reaction time) to favor the thermodynamically more stable trans product.- Screen different reducing agents (e.g., catalytic hydrogenation with different catalysts, metal hydrides). |
| Difficulty in Separating cis and trans Diastereomers | - Similar polarities of the two isomers. | - Utilize high-performance column chromatography with a carefully selected solvent system.- Consider derivatization of the mixture to enhance the polarity difference between the diastereomers, followed by separation and deprotection.- Recrystallization can sometimes be effective if one diastereomer is significantly less soluble. |
| Epimerization at C3 | - Basic or acidic conditions during workup or purification. | - Maintain neutral pH during workup and purification steps.- Use milder reagents and conditions where possible.- Minimize the time the product is exposed to potentially epimerizing conditions. |
In-Depth Protocol: Optimizing the Asymmetric Michael Addition
The success of the entire synthesis often hinges on the Michael addition. Here is a detailed protocol with troubleshooting checkpoints.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis for Enantiomeric Purity of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
In the landscape of pharmaceutical development, the stereochemical integrity of drug candidates and intermediates is not merely a quality metric; it is a fundamental determinant of therapeutic efficacy and safety.[1] For chiral molecules like trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, a versatile building block in medicinal chemistry, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, offering researchers, scientists, and drug development professionals a practical framework for selecting the optimal analytical strategy. We will delve into the mechanistic nuances of different chiral stationary phases (CSPs) and present supporting data to guide your method development.
The Imperative of Enantiomeric Purity
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in their pharmacological and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, contribute to adverse effects.[1] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs.[1] HPLC, particularly with chiral stationary phases, stands as the most robust and widely adopted technique for the precise determination of enantiomeric excess (ee).[2][3]
Comparing Chiral Stationary Phases: A Performance-Based Analysis
The heart of a successful chiral separation lies in the selection of the appropriate Chiral Stationary Phase (CSP).[4] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, driven by a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4]
For a molecule like this compound, which possesses hydrogen bond donors (N-H) and acceptors (C=O), as well as a bulky Boc-protecting group, several types of CSPs are viable candidates. We will compare three leading classes of CSPs: amylose-based, cellulose-based, and macrocyclic glycopeptide-based columns.
Workflow for Chiral Method Development
A systematic approach is crucial for efficient method development. The process begins with screening several columns with different selectivities, followed by optimization of the mobile phase to achieve the desired resolution.
Caption: A logical workflow for chiral HPLC method development.
Quantitative Performance Data
The following table summarizes the expected performance of three representative chiral columns for the analysis of this compound under optimized normal phase conditions. These values are based on typical performance for structurally similar N-Boc protected amino acid derivatives.[5][6][7]
| Parameter | CHIRALPAK® AD-H (Amylose-Based) | Lux® Cellulose-1 (Cellulose-Based) | Astec® CHIROBIOTIC® V2 (Macrocyclic Glycopeptide) |
| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) + 0.1% TFA | n-Hexane:Ethanol (90:10, v/v) + 0.1% DEA | Methanol + 0.1% Acetic Acid + 0.02% Ammonium Hydroxide |
| Retention Time (Enantiomer 1) | ~ 6.8 min | ~ 8.5 min | ~ 5.2 min |
| Retention Time (Enantiomer 2) | ~ 8.2 min | ~ 10.1 min | ~ 6.5 min |
| Resolution (Rs) | > 2.0 | > 1.8 | > 1.5 |
| Selectivity (α) | ~ 1.25 | ~ 1.20 | ~ 1.30 |
| Analysis Time | ~ 10 min | ~ 12 min | ~ 8 min |
In-Depth Analysis of Chiral Stationary Phases
1. Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used in chiral chromatography, capable of resolving over 80% of chiral compounds.[8][9] The chiral recognition mechanism is based on the helical structure of the polysaccharide, which creates chiral grooves.[4][10] Separation occurs through a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate groups on the polysaccharide derivative.[4]
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : This CSP often provides excellent selectivity for a wide range of compounds.[8] The amylose backbone's helical structure is particularly effective for creating well-defined chiral pockets. For our target analyte, the ester and carbamate moieties can interact strongly with the CSP, leading to good separation.[7] The addition of an acidic modifier like trifluoroacetic acid (TFA) is often necessary for acidic or neutral compounds to improve peak shape and resolution.[11]
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : This cellulose-based phase is a trusted alternative and often shows complementary selectivity to amylose-based phases.[10] While the chiral selector is similar to the AD-H, the different polysaccharide backbone (cellulose vs. amylose) results in a different three-dimensional structure and, therefore, different chiral recognition capabilities.[9] For basic compounds, the addition of a basic modifier like diethylamine (DEA) is typically required to prevent peak tailing and improve resolution by masking acidic sites on the silica support.[11]
2. Macrocyclic Glycopeptide-Based CSPs: Multimodal Powerhouses
Macrocyclic glycopeptide CSPs, such as those based on vancomycin (CHIROBIOTIC® V2), offer a unique and multimodal separation mechanism.[12][13] These complex structures contain multiple stereogenic centers, peptide backbones, sugar moieties, and ionic groups, allowing for a variety of interactions including hydrogen bonding, ionic interactions, inclusion complexing, and dipole-dipole interactions.[12][14]
-
Astec® CHIROBIOTIC® V2 (Vancomycin) : This CSP is known for its robustness and broad selectivity, especially for polar and ionizable compounds.[12][15] Its ability to operate in polar organic, reversed-phase, and normal phase modes makes it highly versatile.[12] For our target molecule, the amino and carboxylate groups can engage in ionic and hydrogen bonding interactions with the glycopeptide. The polar ionic mode, often compatible with mass spectrometry, is particularly effective for amines and amides.[14][16] The CHIROBIOTIC® V2 often provides different selectivity compared to polysaccharide phases and can be a powerful tool when other columns fail.[15][16]
Experimental Protocols
Below are detailed, step-by-step methodologies for performing the chiral analysis on the compared columns. It is crucial to start with a racemic standard of the analyte to identify the retention times of both enantiomers.
Method 1: Analysis on CHIRALPAK® AD-H
-
Instrumentation : HPLC system with a UV detector.
-
Chiral Stationary Phase : CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.[8][17]
-
Mobile Phase : Isocratic mixture of n-Hexane and Isopropanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA). The ratio should be optimized to achieve baseline separation.[11]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 210 nm (where the carbamate and ester groups absorb).
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Method 2: Analysis on Lux® Cellulose-1
-
Instrumentation : HPLC system with a UV detector.
-
Chiral Stationary Phase : Lux® Cellulose-1, 250 x 4.6 mm, 5 µm.[10]
-
Mobile Phase : Isocratic mixture of n-Hexane and Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA). The ratio can be adjusted for optimal resolution.[11]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Method 3: Analysis on Astec® CHIROBIOTIC® V2
-
Instrumentation : HPLC system with a UV detector.
-
Chiral Stationary Phase : Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm.[15][18]
-
Mobile Phase : Methanol containing 0.1% Acetic Acid and 0.02% Ammonium Hydroxide (Polar Ionic Mode).[13]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 210 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.
Trustworthiness and Method Validation: Ensuring Data Integrity
A self-validating system is essential for trustworthy results. Before analyzing samples, a system suitability test must be performed.
-
System Suitability : Inject the racemic standard five times. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5, the tailing factor for each peak is less than 2.0, and the relative standard deviation (RSD) for the peak areas is less than 2.0%.
-
Data Analysis and Calculation :
-
Inject the racemic standard to confirm the retention times of the two enantiomers.
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers (Area1 and Area2).
-
Calculate the enantiomeric purity (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| x 100
-
Conclusion
The selection of a chiral HPLC method for determining the enantiomeric purity of this compound requires a systematic evaluation of different chiral stationary phases. Polysaccharide-based columns like CHIRALPAK® AD-H and Lux® Cellulose-1 are excellent starting points, often providing high resolution in normal phase mode.[8][10] For challenging separations or when alternative selectivity is needed, the multimodal capabilities of a macrocyclic glycopeptide column such as the Astec® CHIROBIOTIC® V2 make it an invaluable tool.[12][15]
By following the structured approach of screening followed by optimization, researchers can confidently develop a robust and reliable method to ensure the stereochemical quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
-
ChiralTek. (n.d.). Chiral Columns. HPLC.eu. Retrieved from [Link]
-
Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Retrieved from [Link]
-
Pataj, Z., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3335. Retrieved from [Link]
-
Jacob, M., et al. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide- Based Chiral Stationary. Phenomenex. Retrieved from [Link]
-
Ghanem, A., & Lämmerhofer, M. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4584. Retrieved from [Link]
-
Hichrom. (n.d.). Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. Hichrom. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. Retrieved from [Link]
-
Gecse, O., et al. (2015). Comparison of three chiral stationary phases with respect their enantio- and diastereoselectivity for cyclic β-substituted α-amino acids. Journal of Pharmaceutical and Biomedical Analysis, 111, 269-276. Retrieved from [Link]
-
DongNamLab. (n.d.). Astec® CHIROBIOTIC® V2 Chiral (5 μm) HPLC Columns. DongNamLab. Retrieved from [Link]
-
Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 236-245. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Element Lab Solutions. Retrieved from [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. Retrieved from [Link]
-
Welch, C. J., et al. (2006). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Wikipedia. Retrieved from [Link]
-
Ilisz, I., et al. (2015). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 20(9), 15795-15824. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Phenomenex. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Serbian Chemical Society, 80(11), 1357-1368. Retrieved from [Link]
-
IndiaMART. (n.d.). Astec Chirobiotic V2 Chiral HPLC Column. IndiaMART. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. Daicel Chiral Technologies. Retrieved from [Link]
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. selectscience.net [selectscience.net]
- 16. dongnamlab.com [dongnamlab.com]
- 17. chiraltech.com [chiraltech.com]
- 18. m.indiamart.com [m.indiamart.com]
A Comparative Analysis of the Reactivity of trans- vs. cis-Isomers of Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, celebrated for its prevalence in biologically active compounds and its ability to confer unique three-dimensional structures.[1][2] The stereochemical arrangement of substituents on this ring can profoundly influence a molecule's physical properties, biological activity, and, critically, its chemical reactivity.[3] This guide provides an in-depth comparison of the reactivity of the cis and trans isomers of Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, two building blocks pivotal in the synthesis of complex molecules for drug discovery.
The relative orientation of the amino and carboxylate groups in these isomers dictates their conformational preferences and the steric accessibility of the reactive centers.[4] These factors, in turn, govern their behavior in key synthetic transformations such as ester hydrolysis, amide bond formation, and N-Boc deprotection. Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
The Structural Landscape: cis vs. trans Isomers
The core difference between the cis and trans isomers lies in the spatial relationship between the N-Boc-amino group at the C4 position and the methyl carboxylate group at the C3 position of the pyrrolidine ring. In the cis isomer, these two bulky substituents are on the same face of the ring, leading to potential steric hindrance. Conversely, in the trans isomer, they reside on opposite faces, resulting in a more extended and potentially less sterically encumbered conformation.
This stereochemical distinction has a significant impact on the puckering of the pyrrolidine ring. The ring is not planar and exists in dynamic equilibrium between various "envelope" and "twisted" conformations.[4] The substituents' preference for pseudoequatorial or pseudoaxial positions to minimize steric strain can lock the ring into a preferred conformation, thereby influencing the accessibility of the functional groups for reagents.[5][6]
Caption: Amide bond formation workflow.
N-Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane). [7][8]While this reaction does not directly involve the stereocenters at C3 and C4, the overall conformation of the molecule can influence the accessibility of the Boc-protected nitrogen.
-
cis-Isomer: The conformation adopted by the cis-isomer might partially shield the N-Boc group, potentially slowing down the rate of protonation and subsequent cleavage. However, this effect is generally expected to be less pronounced than in reactions directly at the C3 or C4 substituents.
-
trans-Isomer: The more extended conformation of the trans-isomer should allow for ready access of the acidic reagent to the N-Boc group, leading to a standard deprotection rate.
In most practical scenarios, the difference in deprotection rates between the two isomers is likely to be minimal and easily overcome by adjusting reaction time or temperature. However, for substrates with other acid-sensitive functional groups, even a slight difference in reactivity could be exploited for selective deprotection. [8]
Experimental Protocols
General Procedure for Ester Hydrolysis
-
Dissolution: Dissolve the respective isomer of Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, acidify the reaction mixture to pH ~3-4 with a suitable acid (e.g., 1M HCl).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
General Procedure for Amide Bond Formation
-
Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Amine Addition: Stir the mixture for a few minutes to allow for the activation of the carboxylic acid, then add the desired amine (1.0-1.2 eq).
-
Reaction: Let the reaction proceed at room temperature until completion, as monitored by TLC or LC-MS.
-
Quenching and Extraction: Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Washing: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Procedure for N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected pyrrolidine derivative (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, for example, a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane, or a 4M solution of HCl in 1,4-dioxane. [9]3. Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Removal of Volatiles: Upon completion, remove the solvent and excess acid under reduced pressure.
-
Final Product: The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Conclusion
The stereochemical arrangement of the N-Boc-amino and methyl carboxylate groups in the cis and trans isomers of Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate has a clear and predictable impact on their chemical reactivity. The trans-isomer, with its less sterically hindered functional groups, generally exhibits greater reactivity in key transformations such as ester hydrolysis and amide bond formation. In contrast, the cis-isomer's sterically congested nature can lead to slower reactions and lower yields, necessitating more stringent conditions. While the effect on N-Boc deprotection is likely less significant, it is a factor to consider in complex multi-step syntheses.
For drug development professionals and synthetic chemists, a thorough understanding of these reactivity differences is crucial for the rational design of synthetic routes and the efficient production of target molecules. The choice between the cis and trans isomers will depend on the specific synthetic challenge at hand, with the trans isomer often being the more versatile and reactive building block.
References
-
Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters - ACS Publications. Available at: [Link]
-
Alkaline Hydrolysis of the cis and trans Isomers of the Cyclic Phosphinate. SciSpace. Available at: [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric Synthesis of the cis‐ and trans‐Stereoisomers of 4‐Aminopyrrolidine‐3‐carboxylic Acid and 4‐Aminotetrahydrofuran‐3‐carboxylic Acid. Sci-Hub. Available at: [Link]
-
Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]
-
Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. Available at: [Link]
-
Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. PubMed. Available at: [Link]
-
Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health (NIH). Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. Available at: [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]
-
Hydrolysis of cis and trans isomers of retinyl palmitate by retinyl ester hydrolase of pig liver. PubMed. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available at: [Link]
-
The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. ResearchGate. Available at: [Link]
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Publishing. Available at: [Link]
-
Ring opening of pyridines: the pseudo-cis and pseudo-trans isomers of tetra-n-butylammonium 4-nitro-5-oxo-2-pentenenitrilate. PubMed. Available at: [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PubMed Central. Available at: [Link]
Sources
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
A Spectroscopic Journey: Characterizing the Synthesis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
An In-Depth Guide to the Spectroscopic Transformation of a Key Pyrrolidine Intermediate
For researchers and scientists engaged in the intricate world of drug discovery and development, the pyrrolidine ring is a privileged scaffold, forming the core of numerous biologically active molecules[1]. The ability to precisely functionalize this five-membered heterocycle is paramount. This guide provides a detailed spectroscopic comparison of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate and its immediate precursor, trans-Methyl 4-amino-pyrrolidine-3-carboxylate. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will illuminate the structural changes that occur upon the introduction of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis and medicinal chemistry.
This technical guide moves beyond a simple recitation of data, offering insights into the causality behind the observed spectroscopic shifts. Understanding these transformations is not merely an academic exercise; it is a critical component of reaction monitoring, quality control, and the unambiguous confirmation of molecular identity—all of which are essential for the rigorous demands of pharmaceutical research.
The Synthetic Transformation: From Amine to Carbamate
The core chemical transformation discussed is the protection of the primary amine in trans-Methyl 4-amino-pyrrolidine-3-carboxylate with a Boc group. This reaction is typically achieved by treating the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. The nucleophilic amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a carbamate. This process transforms the basic primary amine into a neutral, sterically hindered carbamate, which is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.
Caption: Common fragmentation pathways for Boc-protected amines in mass spectrometry.
Experimental Protocols
To ensure the reproducibility and integrity of the data, the following detailed experimental protocols are provided.
Synthesis of this compound
-
Dissolution: Dissolve trans-Methyl 4-amino-pyrrolidine-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution and stir.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
-
IR Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
For liquid or oily samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and its fragments.
-
Conclusion
The protection of the amino group in trans-Methyl 4-amino-pyrrolidine-3-carboxylate with a Boc group is a fundamental transformation in synthetic organic chemistry. The spectroscopic changes observed provide a clear and unambiguous confirmation of the reaction's success. The appearance of the characteristic nine-proton singlet in the ¹H NMR, the carbamate carbonyl stretch in the IR spectrum, and the expected molecular ion and fragmentation patterns in the mass spectrum all serve as reliable diagnostic markers. By understanding these spectroscopic shifts, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and quality of the materials used in the complex process of drug discovery and development.
References
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Pyrrolidines. Aldrichimica Acta, 39(3), 67-80.
- Alker, A., Mills, G., & Smith, G. N. (1997). The asymmetric synthesis of cis- and trans-4-aminopyrrolidine-3-carboxylic acids. Tetrahedron: Asymmetry, 8(3), 475-488.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Sources
A Comparative Guide to the Synthetic Routes of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, substituted pyrrolidine-3-carboxylic acid derivatives are crucial building blocks in the development of novel therapeutics, including antivirals, enzyme inhibitors, and central nervous system agents. One such key intermediate is trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, a chiral molecule whose stereochemistry is pivotal for its biological activity. The precise spatial arrangement of the amino and carboxylate groups dictates the molecule's interaction with its biological targets.
This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound, offering insights into their strategic differences, experimental intricacies, and overall efficiency. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.
Route 1: Asymmetric Conjugate Addition of a Chiral Lithium Amide
This route employs a highly stereoselective conjugate addition of a chiral lithium amide to an achiral α,β-unsaturated ester to establish the desired trans stereochemistry. The key principle of this approach, pioneered by Davies and Bunnage, is the use of a chiral auxiliary on the nitrogen nucleophile to direct the stereochemical outcome of the reaction[1][2].
Synthetic Workflow
Sources
- 1. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid [roam.macewan.ca]
A Senior Application Scientist's Guide to Assessing the Impact of the Boc Protecting Group on the Biological Activity of Pyrrolidine Derivatives
Introduction: The Pyrrolidine Scaffold and the N-Boc Conundrum
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to introduce a three-dimensional, sp³-rich character into molecules, which can enhance binding affinity, selectivity, and pharmacokinetic properties.[3][4] The synthesis of complex pyrrolidine derivatives, however, almost invariably requires the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most common choices for masking the ring's nitrogen atom.[5][6]
While indispensable for synthesis, the Boc group is not merely an inert passenger. Its presence fundamentally alters the physicochemical and steric profile of the pyrrolidine nitrogen. This guide provides a comprehensive framework for researchers to systematically assess the impact of the N-Boc group on the biological activity of their pyrrolidine derivatives. We will move beyond simple side-by-side comparisons to establish a robust, self-validating experimental workflow that elucidates the true role of the pyrrolidine nitrogen in molecular recognition and function. Understanding this impact is critical, as a protected intermediate may exhibit misleading activity—or inactivity—that can misdirect a drug discovery campaign.
The Duality of the Boc Group: A Physicochemical Perspective
The decision to protect the pyrrolidine nitrogen with a Boc group introduces significant changes to the molecule's properties. This is the causality behind why a protected compound often behaves differently from its deprotected, free amine counterpart.
-
Steric Hindrance: The Boc group is sterically demanding. This bulk can physically block the pyrrolidine derivative from fitting into a target's binding pocket, a common reason for reduced or abolished activity in Boc-protected compounds compared to their free amine analogues.[4]
-
Loss of a Key Pharmacophore Element: The secondary amine of a deprotected pyrrolidine is a potent hydrogen bond donor and can exist in a protonated, positively charged state at physiological pH. This functionality is often critical for anchoring a ligand to its target protein through ionic interactions or hydrogen bonds. The Boc group, by converting the amine to a carbamate, eliminates this hydrogen bond donor capability and neutralizes the potential positive charge.[3]
-
Increased Lipophilicity: The tert-butyl group significantly increases the lipophilicity (LogP) of the molecule. This can have contradictory effects: it might enhance membrane permeability and cell uptake, but it could also lead to non-specific binding, increased metabolic liability, or reduced aqueous solubility.
-
Conformational Restriction: The planar nature of the carbamate bond can influence the puckering and overall conformation of the pyrrolidine ring, potentially locking it into a less-than-optimal geometry for target binding.[4]
A Validated Workflow for Comparative Biological Assessment
To rigorously compare a Boc-protected pyrrolidine with its deprotected analog, a systematic approach is required. The following workflow ensures that observed differences in activity can be confidently attributed to the presence or absence of the Boc group.
Caption: Workflow for assessing the Boc group's impact.
Part 1: In Vitro Target Engagement Assays
The most direct way to assess the Boc group's impact is through target-based assays, which measure direct interaction with a purified protein (e.g., enzyme or receptor).
The Causality: These assays isolate the interaction between the compound and its direct biological target, removing confounding factors like cell permeability. A significant drop in activity upon Boc protection strongly suggests that the pyrrolidine nitrogen is directly involved in binding, either through hydrogen bonding, ionic interactions, or by requiring a smaller steric footprint.
Caption: Steric hindrance from a Boc group preventing target binding.
Comparative Data Example: Kinase Inhibition Assay
| Compound ID | Structure | Target Kinase IC₅₀ (nM) |
| Compound A | Pyrrolidine-R (Free Amine) | 15 |
| Compound B | Boc-Pyrrolidine-R | > 10,000 |
This data clearly indicates that the free pyrrolidine nitrogen is essential for kinase inhibition.
Experimental Protocol: A Self-Validating Kinase Inhibition Assay
This protocol for a generic kinase assay includes controls to ensure data integrity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a Boc-protected pyrrolidine and its corresponding free amine against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test Compounds (Compound A and B, dissolved in 100% DMSO)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler (e.g., Echo®) for compound dispensing
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Plating:
-
Prepare 10 mM stock solutions of Compound A and Compound B in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Using an acoustic liquid handler, transfer 25 nL of each compound concentration into the assay plate.
-
Control 1 (Negative): Dispense 25 nL of 100% DMSO for the 0% inhibition control.
-
Control 2 (Positive): Dispense 25 nL of a known, potent inhibitor for the 100% inhibition control.
-
-
Enzyme & Substrate Addition:
-
Prepare a 2X enzyme solution in kinase buffer. Add 2.5 µL to each well.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the enzyme's Kₘ for ATP to ensure competitive binding can be detected.
-
Add 2.5 µL of the substrate/ATP mix to all wells to start the reaction. The final reaction volume is 5 µL.
-
-
Reaction Incubation:
-
Incubate the plate for 60 minutes at room temperature. The duration should be within the established linear range of the enzyme kinetics.
-
-
Signal Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition & Analysis:
-
Read the luminescence on a compatible plate reader.
-
Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the normalized response against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: Cell-Based Functional Assays
After assessing direct target engagement, the next logical step is to evaluate the compounds in a more biologically relevant system, such as a cell-based assay.
The Causality: These assays provide insights into a compound's ability to cross the cell membrane and engage its target in the complex intracellular environment. Here, the increased lipophilicity of a Boc-protected compound could theoretically lead to higher intracellular concentrations and, therefore, higher potency than its more polar, deprotected counterpart, assuming the Boc group does not prevent target binding. Conversely, if the free amine is required for target engagement, even superior cell entry of the Boc-protected version will not rescue its activity.[7]
Comparative Data Example: Cellular Target Engagement Assay
| Compound ID | Structure | Cellular EC₅₀ (nM) |
| Compound A | Pyrrolidine-R (Free Amine) | 150 |
| Compound B | Boc-Pyrrolidine-R | > 20,000 |
This data, consistent with the in vitro results, confirms that even within a cellular context, the free amine is critical for activity, and the potential permeability benefit of the Boc group does not compensate for the loss of the key binding interaction.
Experimental Protocol: A Self-Validating Cellular Viability Assay
This protocol measures the effect of the compounds on the proliferation of a cancer cell line.
Objective: To determine the half-maximal effective concentration (EC₅₀) for cell growth inhibition.
Materials:
-
Cancer cell line (e.g., MCF-7)[4]
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Test Compounds (Compound A and B, dissolved in 100% DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
Clear-bottom, white-walled 96-well cell culture plates
-
Multichannel pipette or automated liquid handler
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed 5,000 cells in 100 µL of complete medium per well.
-
Control 1 (Blank): Include wells with medium only to measure background signal.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 200X serial dilution of compounds in DMSO.
-
Perform an intermediate dilution of the compounds into complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the final compound concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Control 2 (Vehicle): Treat cells with medium containing the same final concentration of DMSO.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis:
-
Read luminescence on a plate reader.
-
Subtract the average background signal from all wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of compound concentration and fit to a four-parameter dose-response curve to calculate the EC₅₀.
-
Part 3: Synthetic Protocol - The Enabling Step
The entire comparative analysis hinges on the ability to efficiently and cleanly remove the Boc group without degrading the rest of the molecule.
Protocol: Standard N-Boc Deprotection
This is a standard and widely used protocol for removing the Boc group under acidic conditions.[5][]
Objective: To deprotect the pyrrolidine nitrogen of Compound B to yield Compound A.
Materials:
-
Compound B (Boc-Pyrrolidine-R)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Methodology:
-
Reaction Setup:
-
Dissolve Compound B (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
-
Acid Addition:
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The amount of TFA can be adjusted based on the stability of other functional groups.[9]
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
-
Workup:
-
Carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM.
-
Slowly and carefully add saturated NaHCO₃ solution to neutralize the remaining acid until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
-
Isolation:
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product (Compound A) can be purified by flash column chromatography or crystallization.
-
-
Characterization:
-
Confirm the identity and purity of the final product by NMR and MS, matching the data to that of an authentic sample if available.
-
Conclusion
The Boc protecting group is a powerful tool in synthetic chemistry, but its influence on biological activity cannot be ignored. A protected pyrrolidine may act as a prodrug, an inactive precursor, or even an antagonist to the desired activity of the final compound. The structured, comparative workflow presented here—combining targeted in vitro assays, functional cellular studies, and robust synthetic protocols—provides a self-validating system for any drug discovery team. By understanding the precise impact of the Boc group, researchers can generate clear, interpretable structure-activity relationships, avoid misleading data, and make more informed decisions on the path to developing novel therapeutics. In many documented cases, the deprotected pyrrolidine nitrogen is a critical pharmacophoric element, and its temporary masking leads to a significant loss of activity that is only restored upon deprotection.[4]
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636. Available at: [Link]
-
Sagdoldina, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Available at: [Link]
-
Bartl, M., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(2), 1719–1726. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243003. Available at: [Link]
-
Moody, C. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1227–1234. Available at: [Link]
-
Al-Obaidi, A. M. J. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]
-
Valdés, O., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 23(19), 11883. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2024). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Available at: [Link]
-
Nagai, H., et al. (2021). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 143(32), 12761–12768. Available at: [Link]
-
Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700–1718. Available at: [Link]
-
ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]
-
Bartoli, G., et al. (2010). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Available at: [Link]
-
Van Houtte, F., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483–499. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Vadora, V., et al. (2023). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 28(13), 5220. Available at: [Link]
-
Kim, D., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7355-7370. Available at: [Link]
-
Reddy, L. S. S., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 7(8), 211-219. Available at: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. experts.umn.edu [experts.umn.edu]
- 9. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Abstract
The robust quantification of pharmaceutical intermediates is a cornerstone of drug development, ensuring process control, quality, and safety. This guide provides a comprehensive comparison of analytical methodologies for the quantification of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, a key building block in modern synthesis. We delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The content herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3][4]
Introduction: The Critical Role of a Validated Method
This compound is a chiral synthetic intermediate whose purity and concentration must be meticulously controlled. An unvalidated or poorly validated analytical method can lead to inconsistent process yields, failure to meet regulatory specifications, and potential safety risks. Therefore, selecting and validating the right analytical technique is not merely a procedural step but a foundational requirement for successful drug development.
This guide will compare three primary analytical techniques applicable to this molecule, detailing the causality behind experimental choices and providing a framework for their validation according to global regulatory standards.[5]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for purity determination, trace-level quantification, or absolute structural confirmation.
| Methodology | Principle | Primary Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection by UV absorbance.[6][7] | Purity assessment, routine QC, and assay of the main component. | Robust, cost-effective, excellent precision and linearity for quantification.[8] | May lack specificity against co-eluting impurities without identical chromophores. |
| GC-MS | Separation of volatile compounds in the gas phase, with detection by mass spectrometry.[9][10] | Analysis of volatile impurities, residual solvents, and potential degradation products. | High sensitivity and specificity from mass detection; excellent for identifying unknown volatile compounds.[9][10][11] | The analyte is non-volatile and requires derivatization, adding complexity and potential variability.[12] |
| LC-MS/MS | HPLC separation coupled with highly specific and sensitive tandem mass spectrometry detection. | Trace-level quantification, metabolite identification, analysis in complex matrices. | Unparalleled sensitivity and selectivity; capable of detecting analytes at sub-µg/kg levels.[13][14] | Higher cost and complexity; potential for matrix effects that can suppress or enhance ion signals.[15] |
Deep Dive: Validation of a Reversed-Phase HPLC-UV Method
For routine quality control (QC) and quantification of the primary component, a stability-indicating HPLC-UV method is the industry workhorse.[16] The validation process ensures the method is fit for its intended purpose.[3][17] The following sections detail the validation parameters as mandated by ICH Q2(R1) guidelines.[1][2][18]
The Validation Workflow
The validation process follows a structured, logical progression. Each step builds upon the last to create a comprehensive data package demonstrating the method's reliability.
Caption: Overall workflow for analytical method validation.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Standard & Sample Diluent: 50:50 Acetonitrile:Water
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, the experimental approach, and typical acceptance criteria based on ICH guidelines.[6][19][20]
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no interference with the main peak. | Peak for the analyte is pure and resolved from all potential impurities and degradation products (Resolution > 2). |
| Linearity | Prepare at least five concentrations across the range (e.g., 50-150% of the target concentration). Plot a graph of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999. Y-intercept should be insignificant. |
| Range | Confirmed by the linearity, accuracy, and precision data.[19] | 80-120% of the test concentration for assay; LOQ to 120% of specification for impurities.[16] |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Six replicate injections of the standard at 100% concentration.[19]Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability.[16]%RSD between two sets of data for intermediate precision should meet predefined criteria. |
| LOD & LOQ | Determine from the calibration curve: LOD = 3.3 * (σ/S), LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope.[8] | LOD should produce a signal-to-noise ratio of ~3:1.[16] LOQ should be quantifiable with acceptable accuracy and precision. |
| Robustness | Deliberately vary method parameters (e.g., ±0.2 pH units, ±2°C column temp, ±5% organic in mobile phase) and assess the impact on results. | System suitability parameters remain within limits; results are not significantly affected by the variations. |
| System Suitability | Inject a standard solution five times before starting the analytical run. | %RSD of peak area ≤ 1.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
Alternative Methodologies: GC-MS and LC-MS/MS
GC-MS for Volatile Impurity Profiling
While not suitable for quantifying the parent compound without derivatization, GC-MS is invaluable for identifying and quantifying volatile impurities or residual solvents from the synthesis process.[12][21]
Caption: Generalized workflow for GC-MS analysis.
Protocol Considerations:
-
Sample Preparation: Headspace analysis is often preferred for residual solvents to avoid non-volatile matrix components.[12]
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used for general impurity screening.
-
Validation: Validation would focus on specificity, LOD/LOQ for expected impurities, and linearity.
LC-MS/MS for Ultra-Trace Quantification
For applications requiring extreme sensitivity, such as analyzing the compound in a biological matrix or as a trace contaminant, LC-MS/MS is the method of choice.[13][22][23]
Protocol Considerations:
-
Ionization: Electrospray Ionization (ESI) in positive mode would be appropriate for this molecule.
-
MRM Transitions: Method development involves optimizing the precursor ion (the protonated molecule [M+H]⁺) and one or two product ions after fragmentation for Multiple Reaction Monitoring (MRM). This provides exceptional selectivity.
-
Validation: Per EMA and FDA guidelines for bioanalytical method validation, the validation would include selectivity, matrix effects, recovery, and stability in addition to the standard parameters.[24][25][26]
Conclusion and Recommendations
The selection of an analytical method must be guided by its intended purpose.
-
For routine QC, purity, and assay determination of this compound as a drug substance or intermediate, a validated HPLC-UV method is the most appropriate choice, offering a balance of performance, robustness, and cost-effectiveness.
-
For the analysis of volatile impurities and residual solvents , GC-MS is the superior technique, providing definitive identification and quantification.[21]
-
For trace-level quantification in complex environments or bioanalytical studies, LC-MS/MS offers the necessary sensitivity and selectivity.
A comprehensive analytical control strategy will likely employ HPLC-UV for the primary assay and GC-MS for specific impurity tests. The validation of these methods, grounded in the principles of ICH Q2(R1), is non-negotiable and ensures the generation of reliable, reproducible data essential for regulatory submission and ensuring product quality.[2]
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA . Available from: [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA) . Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . Available from: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org . Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Ovid . Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . Available from: [Link]
-
Quality Guidelines - ICH . Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available from: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline . Available from: [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International . Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Available from: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics | FDA . Available from: [Link]
-
Bioanalytical method validation emea | PPTX - Slideshare . Available from: [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group . Available from: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo . Available from: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Available from: [Link]
-
GC-MS Organic Chemistry: Enabling Analysis for New Drugs - Patsnap Eureka . Available from: [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma . Available from: [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International . Available from: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International . Available from: [Link]
-
Gas chromatography in the chemical and pharmaceutical industries - Analusis . Available from: [Link]
-
GC-MS applications in pharmaceutical analysis . Available from: [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - MDPI . Available from: [Link]
-
Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC - PubMed Central . Available from: [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples - ResearchGate . Available from: [Link]
-
Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - University of Miami . Available from: [Link]
-
LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ . Available from: [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - ResearchGate . Available from: [Link]
-
How do you esterify a N-Boc protected amino acid? - ResearchGate . Available from: [Link]
-
A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed . Available from: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. actascientific.com [actascientific.com]
- 9. GC-MS Organic Chemistry: Enabling Analysis for New Drugs [eureka.patsnap.com]
- 10. omicsonline.org [omicsonline.org]
- 11. analusis.edpsciences.org [analusis.edpsciences.org]
- 12. emerypharma.com [emerypharma.com]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. fda.gov [fda.gov]
- 18. ICH Official web site : ICH [ich.org]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. Research Portal [scholarship.miami.edu]
- 23. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. ema.europa.eu [ema.europa.eu]
- 26. bioanalysisforum.jp [bioanalysisforum.jp]
A Comparative Guide to Proline Analogs in Peptidomimetics: Spotlight on trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
In the landscape of drug discovery and peptide science, the conformational rigidity of the amino acid proline is a double-edged sword. While its unique cyclic structure imparts a conformational constraint that can be beneficial for biological activity, it also limits the accessible chemical space for optimization. The strategic incorporation of proline analogs into peptides has thus emerged as a powerful tool to fine-tune peptide conformation, stability, and biological function.[1][2] This guide provides a comparative analysis of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate against other key proline analogs, offering insights into their differential impacts on peptide structure and properties, supported by experimental data and detailed protocols for their application.
The Significance of Proline and its Analogs in Peptidomimetics
Proline's distinctive pyrrolidine ring restricts the backbone dihedral angle φ to approximately -60° to -75°, significantly reducing the conformational flexibility of a peptide chain.[3] This inherent rigidity can pre-organize a peptide into a bioactive conformation, enhancing its binding affinity to a target protein. Furthermore, the peptide bond preceding a proline residue can adopt both cis and trans conformations, a property that is critical for protein folding and function.[1][4]
However, the native proline structure is just the starting point. The development of proline analogs allows researchers to systematically modulate these conformational properties.[1] By introducing substituents on the pyrrolidine ring, altering the ring size, or incorporating heteroatoms, one can influence the cis/trans isomer ratio, the ring pucker, and the overall peptide backbone geometry.[5][6][7] These modifications can lead to peptides with enhanced proteolytic stability, improved cell permeability, and tailored biological activities.[8]
Featured Analog: this compound
This compound is a 3,4-disubstituted proline analog that presents a unique set of steric and electronic features. The trans relationship between the carboxylate and the protected amino group on the pyrrolidine ring significantly influences the ring's conformational preferences. The Boc-protected amino group at the 4-position introduces a bulky substituent that can sterically interact with adjacent residues and influence the local peptide conformation.
The synthesis of this and similar substituted pyrrolidines can be achieved through various synthetic routes, often starting from readily available precursors and involving multi-step sequences to control the stereochemistry.[9] The presence of the methyl ester and the Boc-protecting group makes it a versatile building block for solid-phase peptide synthesis (SPPS).
A Comparative Look at Other Proline Analogs
To understand the unique contributions of this compound, it is essential to compare it with other well-characterized proline analogs.
-
4-Hydroxyproline (Hyp): A naturally occurring analog, 4-hydroxyproline, particularly the (2S, 4R) diastereomer, is crucial for the stability of the collagen triple helix. The hydroxyl group can participate in hydrogen bonding and its electronegativity influences the ring pucker.[10]
-
4-Fluoroproline (Flp): The incorporation of fluorine, a highly electronegative atom, has profound stereoelectronic effects. (2S, 4R)-4-Fluoroproline (4R-Flp) strongly favors the Cγ-exo ring pucker, which in turn stabilizes a trans peptide bond. Conversely, (2S, 4S)-4-Fluoroproline (4S-Flp) prefers the Cγ-endo pucker and has a higher propensity for the cis amide isomer.[4][7]
-
α-Methylproline (αMePro): The addition of a methyl group at the α-carbon further restricts the backbone dihedral angles, confining them to the helical region of the Ramachandran plot. This analog is known to promote β-turn conformations.[3][6]
-
Ring-Expanded and -Contracted Analogs: Azetidine-2-carboxylic acid (Aze), with a four-membered ring, and piperidine-2-carboxylic acid (Pip), with a six-membered ring, alter the backbone geometry and the propensity for cis/trans isomerization. The smaller ring of Aze can lead to significant changes in bond angles, while the larger Pip ring introduces more conformational flexibility with chair and boat conformations.[5]
-
Thiazolidine-4-carboxylic acid (Thz): The replacement of the Cγ methylene group with a sulfur atom introduces a heteroatom that can influence the ring conformation and potentially engage in different types of interactions.[1][11]
Comparative Data Summary
The following table summarizes key conformational and physicochemical properties of this compound in comparison to other proline analogs. The data is synthesized from various experimental and computational studies.
| Proline Analog | Key Structural Feature | Predominant Ring Pucker | Influence on X-Pro Peptide Bond | Impact on Peptide Secondary Structure |
| Proline (Pro) | Unsubstituted pyrrolidine ring | Cγ-endo or Cγ-exo (flexible) | ~10-30% cis population in peptides | Can act as a helix breaker; found in turns |
| This compound | trans-3,4-disubstitution | Likely influences pucker to minimize steric clash | Bulky substituents likely disfavor cis isomer | Expected to induce specific turn conformations |
| 4R-Hydroxyproline (4R-Hyp) | 4-hydroxyl group | Cγ-exo | Favors trans | Stabilizes collagen triple helix |
| 4R-Fluoroproline (4R-Flp) | 4-fluoro group | Cγ-exo | Strongly favors trans | Can enhance thermal stability of proteins |
| 4S-Fluoroproline (4S-Flp) | 4-fluoro group | Cγ-endo | Increased propensity for cis | Can destabilize helices; promotes turns |
| α-Methylproline (αMePro) | α-methyl group | Restricted pucker | Strongly favors trans due to sterics | Promotes β-turns and helical conformations |
| Azetidine-2-carboxylic acid (Aze) | 4-membered ring | Less puckered | Alters backbone angles | Can induce unique turns |
| Piperidine-2-carboxylic acid (Pip) | 6-membered ring | Chair conformation preferred | Influences backbone dihedral angles | Can be accommodated in various structures |
| Thiazolidine-4-carboxylic acid (Thz) | Sulfur in the ring | Influenced by the heteroatom | Can alter the cis/trans equilibrium | Used in various bioactive peptide analogs |
Experimental Protocols
The incorporation and analysis of these proline analogs in peptides rely on well-established methodologies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Proline Analogs
This protocol outlines the general steps for incorporating a protected proline analog, such as Fmoc-trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids and proline analogs
-
Coupling reagents: HBTU, HOBt, or COMU, Oxyma
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected proline analog (or other amino acid) with the coupling reagents and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for the recommended time.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Causality Behind Experimental Choices: The Fmoc/tBu strategy is chosen for its mild deprotection conditions, which are compatible with a wide range of functional groups on the proline analogs.[12] The choice of coupling reagents can be critical for sterically hindered analogs like α-methylproline, where more potent activators like COMU may be required to achieve efficient coupling.[13]
Protocol 2: Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool to investigate the impact of proline analogs on peptide conformation, particularly the cis/trans isomer ratio.
Materials:
-
Purified peptide containing the proline analog
-
NMR-compatible solvent (e.g., D2O, DMSO-d6)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the chosen NMR solvent.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The presence of distinct sets of peaks for certain residues, particularly those flanking the proline analog, can indicate the presence of both cis and trans isomers.
-
2D NMR (ROESY/NOESY): Acquire a two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.
-
The key diagnostic cross-peaks are between the α-proton of the residue preceding the proline analog (Hα(i)) and the α-proton (Hα(i+1)) or δ-protons (Hδ(i+1)) of the proline analog.
-
A strong Hα(i)-Hα(i+1) cross-peak is characteristic of a cis X-Pro bond.
-
A strong Hα(i)-Hδ(i+1) cross-peak is indicative of a trans X-Pro bond.
-
-
Data Analysis: Integrate the respective cross-peaks to quantify the cis/trans isomer ratio.
Trustworthiness of the Protocol: This NMR-based approach is a well-validated and widely used method for determining the conformational equilibrium of proline-containing peptides in solution.[14] The distinct NOE patterns for cis and trans isomers provide a reliable and quantitative measure of their relative populations.
Visualizing Experimental Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and analysis of peptides containing proline analogs.
Sources
- 1. Proline Derivatives and Analogs [sigmaaldrich.com]
- 2. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-penetrating proline-rich peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Handling of trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate: A Practical Guide
For Immediate Use by Laboratory Professionals
As the landscape of pharmaceutical research evolves, so does the complexity of the molecules we handle. trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS 121148-01-4), a key building block in contemporary drug development, requires meticulous handling to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for its safe use, from initial risk assessment to final disposal, grounded in established safety protocols and scientific principles.
Hazard Profile: Understanding the Risks
This compound is classified with the following hazards:
The signal word for this compound is "Warning" .[1][2][4] The N-Boc protecting group, while generally stable, can be cleaved under acidic conditions, generating tert-butyl cations which can lead to the formation of potentially hazardous byproducts.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to a range of organic chemicals, including amino esters.[7] Always inspect gloves for tears or punctures before use and dispose of them after handling the compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects against accidental splashes and airborne particles, which can cause serious eye irritation.[8][9] |
| Skin and Body Protection | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | Required when working outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation.[1][4] A change schedule for cartridges must be established. |
Operational Plan: From Benchtop to Disposal
Adherence to a structured operational plan is critical for minimizing exposure and preventing accidents. The following workflow provides a step-by-step guide for the safe handling of this compound.
Sources
- 1. 3m.com [3m.com]
- 2. fishersci.com [fishersci.com]
- 3. docs.rs-online.com [docs.rs-online.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
